4-Methyloxolane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-2-5(6(7)8)9-3-4/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNKUJXGUXJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-methyloxolane-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 4-Methyloxolane-2-carboxylic Acid
Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a substituted tetrahydrofuran (oxolane) ring. This guide details its chemical structure, stereoisomerism, and predicted physicochemical and spectroscopic properties. Furthermore, it explores potential synthetic strategies and discusses its relevance in the field of drug development, particularly concerning the roles of cyclic ethers and carboxylic acid bioisosteres. Detailed, generalized experimental protocols for its characterization via NMR, IR, and MS are also provided for researchers and scientists.
Chemical Structure and Stereochemistry
This compound is an organic compound featuring a five-membered saturated heterocycle containing one oxygen atom, known as an oxolane or tetrahydrofuran (THF) ring. The ring is substituted at position 2 with a carboxylic acid group (-COOH) and at position 4 with a methyl group (-CH₃).
The structure contains two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The relative stereochemistry of the substituents defines them as either cis (on the same face of the ring) or trans (on opposite faces).
-
(2R, 4R)-4-methyloxolane-2-carboxylic acid and (2S, 4S)-4-methyloxolane-2-carboxylic acid are a pair of enantiomers (the trans isomers).
-
(2R, 4S)-4-methyloxolane-2-carboxylic acid and (2S, 4R)-4-methyloxolane-2-carboxylic acid are a pair of enantiomers (the cis isomers).
The relationship between these isomers is critical for drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
A Technical Guide to the Biological Screening of 4-Methyloxolane-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Carboxylic acid derivatives, in particular, are a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs. Their ability to engage in critical hydrogen bonding and electrostatic interactions makes them valuable pharmacophores for targeting a wide array of biological macromolecules. This guide provides a comprehensive framework for the biological screening of a novel class of compounds: 4-methyloxolane-2-carboxylic acid derivatives.
While specific biological activity data for this particular scaffold is not yet widely available in published literature, this document outlines a robust, tiered screening strategy. The methodologies and workflows presented are based on established best practices in drug discovery and analogous screening campaigns for other carboxylic acid-containing small molecules, such as quinoline-4-carboxylates and thiazolidine-4-carboxylic acids.[1][2] The objective is to provide a practical and systematic approach for elucidating the therapeutic potential of this compound derivatives, from initial hit identification to preliminary mechanism of action studies.
Tiered Screening Strategy
A tiered or hierarchical approach to screening is recommended to efficiently manage resources and progressively build a comprehensive biological profile of the synthesized derivatives. This strategy begins with broad, high-throughput primary assays to identify initial "hits" and progresses to more complex, lower-throughput secondary and tertiary assays to characterize their potency, selectivity, and mechanism of action.
Caption: A tiered experimental workflow for screening novel compounds.
Data Presentation: Quantitative Analysis
Clear and concise presentation of quantitative data is crucial for comparative analysis and establishing structure-activity relationships (SAR). The following tables provide templates for organizing screening data for a hypothetical series of this compound derivatives (designated as 4MOC-1 to 4MOC-5 ).
Table 1: In Vitro Cytotoxicity Data
This table summarizes the cytotoxic effects of the derivatives against a panel of human cancer cell lines and a non-cancerous control cell line. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.
| Compound ID | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEK293 (Control) |
| 4MOC-1 | 25.4 | 32.1 | 18.9 | > 100 |
| 4MOC-2 | 12.8 | 15.6 | 9.2 | 85.3 |
| 4MOC-3 | > 100 | > 100 | > 100 | > 100 |
| 4MOC-4 | 5.2 | 7.8 | 4.1 | 55.7 |
| 4MOC-5 | 48.9 | 55.2 | 39.6 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 2.1 |
Table 2: Antimicrobial Activity Data
This table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4MOC-1 | 128 | > 256 | > 256 |
| 4MOC-2 | 256 | > 256 | 128 |
| 4MOC-3 | 32 | 64 | > 256 |
| 4MOC-4 | > 256 | > 256 | > 256 |
| 4MOC-5 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 3: Target-Based Enzyme Inhibition Data (Hypothetical Target: COX-2)
This table shows the inhibitory activity of the compounds against a specific enzyme target, in this case, Cyclooxygenase-2 (COX-2), which is relevant in inflammation.[1]
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4MOC-1 | 15.2 | > 100 | > 6.6 |
| 4MOC-2 | 28.9 | > 100 | > 3.5 |
| 4MOC-3 | 5.6 | 89.4 | 16.0 |
| 4MOC-4 | 0.9 | 45.2 | 50.2 |
| 4MOC-5 | 12.1 | > 100 | > 8.3 |
| Celecoxib | 0.06 | 24.3 | 405 |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of screening results. Below are standard operating procedures for key primary and secondary assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the 2x final concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well. This brings the total volume to 100 µL.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Signaling Pathways and Mechanisms of Action
Carboxylic acid derivatives can interact with a multitude of biological targets. Based on the activities of similar scaffolds, potential mechanisms could involve the inhibition of key enzymes in signaling pathways implicated in cancer and inflammation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in various diseases.
Caption: A hypothetical inhibition of the MAPK/ERK signaling pathway.
The diagram above illustrates a potential mechanism where a this compound derivative could act as an inhibitor of MEK, a key kinase in the MAPK pathway. The carboxylic acid moiety could form crucial interactions with the enzyme's active site, preventing the phosphorylation of its downstream target, ERK. This would block the signal transduction cascade, leading to a decrease in cell proliferation and survival, which would be consistent with observed cytotoxic activity. Further biochemical and cellular assays would be required to confirm such a mechanism.
Conclusion
This technical guide provides a foundational strategy for the systematic biological evaluation of this compound derivatives. By employing a tiered screening approach, utilizing standardized protocols, and maintaining rigorous data organization, researchers can efficiently identify and characterize promising lead compounds. The ultimate goal is to build a comprehensive SAR profile that will guide future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.
References
- 1. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyloxolane-2-carboxylic Acid: A Versatile Chiral Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted oxolane (tetrahydrofuran) rings are privileged scaffolds in a vast array of biologically active natural products and pharmaceutical agents. The stereochemical orientation of substituents on these rings plays a pivotal role in determining their biological function. This technical guide focuses on 4-methyloxolane-2-carboxylic acid as a valuable chiral building block for the synthesis of complex organic molecules. While direct literature on this specific molecule is sparse, this document provides a comprehensive overview of established stereoselective synthetic methodologies for analogous 2,4-disubstituted oxolanes. By leveraging these proven strategies, researchers can unlock the potential of this compound in drug discovery and natural product synthesis. This guide details plausible synthetic routes, key experimental protocols, and potential applications, offering a roadmap for the effective utilization of this versatile chiral synthon.
Introduction: The Significance of Chiral Oxolanes
The oxolane ring is a fundamental structural motif in numerous natural products exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The precise spatial arrangement of substituents on the oxolane core is often critical for target binding and efficacy. Consequently, the development of synthetic methods to access enantiomerically pure substituted oxolanes is a significant endeavor in modern organic chemistry. This compound, with its defined stereocenters at the C2 and C4 positions, represents a valuable chiral building block that can introduce this important structural element into larger, more complex molecules. The carboxylic acid functionality at the C2 position provides a convenient handle for further chemical transformations, such as amide bond formation, esterification, or reduction, enabling its incorporation into a variety of molecular architectures.
Retrosynthetic Analysis and Proposed Synthetic Strategies
The synthesis of enantiomerically pure this compound can be approached through several strategic disconnections. A general retrosynthetic analysis is presented below, highlighting key potential intermediates.
Based on this analysis, three primary synthetic strategies are proposed:
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From Chiral γ-Butyrolactones: The asymmetric synthesis of substituted γ-butyrolactones is a well-established field. A suitably substituted chiral lactone can serve as a precursor to the target oxolane-2-carboxylic acid through stereospecific reduction and functional group manipulation.
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Intramolecular Cyclization of Acyclic Precursors: The formation of the oxolane ring can be achieved via the intramolecular cyclization of a carefully designed acyclic precursor containing the requisite stereocenters. This approach offers flexibility in the introduction of substituents.
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Asymmetric Hydrogenation of a Substituted Furan: A furan-2-carboxylic acid derivative bearing a methyl group at the 4-position can be stereoselectively hydrogenated to the corresponding oxolane.
Synthetic Methodologies and Key Experimental Protocols
This section details plausible synthetic routes toward chiral this compound, drawing upon established methodologies for analogous structures.
Strategy 1: Synthesis from Chiral γ-Butyrolactones
The conversion of chiral lactones to substituted tetrahydrofurans is a powerful synthetic tool. This strategy involves the initial asymmetric synthesis of a γ-lactone followed by its transformation into the target molecule.
Key Steps and Experimental Considerations:
-
Asymmetric Synthesis of the γ-Lactone: A key intermediate would be a chiral 4-methyl-5-oxotetrahydrofuran-2-carboxylic acid derivative. This can be potentially synthesized via asymmetric hydrogenation of a corresponding γ-ketoester.[1]
-
Selective Reduction: The lactone can be selectively reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. Subsequent stereoselective reduction of the aldehyde and cyclization would yield the desired tetrahydrofuran.
Table 1: Asymmetric Hydrogenation of Ketoesters for Chiral Lactone Synthesis [1]
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ir-complex with ferrocene-based chiral ligand | Benzo-fused ketoesters | Chiral lactones | up to 99 | up to 99 |
| Rhodium/ZhaoPhos | γ-butenolides | Chiral γ-butyrolactones | >99 | 99 |
Generic Experimental Protocol: Asymmetric Hydrogenation of a γ-Ketoester
A solution of the γ-ketoester substrate (1.0 mmol) in a degassed solvent (e.g., methanol, 5 mL) is placed in a high-pressure reactor. The chiral catalyst (e.g., an iridium or rhodium complex, 0.01 mmol) is added under an inert atmosphere. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 24 hours). After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral lactone. The enantiomeric excess is determined by chiral HPLC analysis.
Strategy 2: Intramolecular Cyclization
Intramolecular cyclization of a hydroxyalkene or a related precursor is a common and effective method for constructing tetrahydrofuran rings.[2][3] The stereochemistry of the final product can be controlled by the stereocenters present in the acyclic precursor.
Key Steps and Experimental Considerations:
-
Synthesis of the Acyclic Precursor: An appropriate acyclic precursor would be a substituted pent-4-en-1-ol derivative with the desired stereochemistry at the carbon that will become C4 of the oxolane ring. This precursor could be synthesized from a chiral pool starting material.
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Cyclization Reaction: A 5-endo-trig cyclization of a sulfonyl-substituted homoallylic alcohol can be used to form the 2,5-disubstituted tetrahydrofuran ring with control over the relative stereochemistry.[2]
Table 2: Stereoselective Intramolecular Cyclization Reactions [2][3]
| Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) |
| 5-endo-trig cyclization of (E)-vinylic sulfone | Sulfonyl-substituted homoallylic alcohol | 2,5-syn-disubstituted tetrahydrofuran | Modest selectivity |
| 5-endo-trig cyclization of (Z)-vinylic sulfone | Sulfonyl-substituted homoallylic alcohol | 2,5-anti-disubstituted tetrahydrofuran | Good selectivity |
| Reduction of γ-hydroxyketone with chiral auxiliary | γ-hydroxyketone with (S)-p-tolylsulfoxide | 2,5-cis-disubstituted tetrahydrofuran | 86:14 |
Generic Experimental Protocol: Base-Mediated Intramolecular Cyclization [2]
To a stirred solution of the sulfonyl-substituted homoallylic alcohol (1.0 mmol) in a suitable solvent mixture (e.g., THF and t-BuOH) under a nitrogen atmosphere at room temperature is added a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 mmol). The reaction mixture is stirred for a specified time (e.g., 30 minutes) until the starting material is consumed (monitored by TLC). The reaction is then quenched with a mild acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the substituted tetrahydrofuran.
Strategy 3: Asymmetric Hydrogenation of a Substituted Furan
The catalytic hydrogenation of furan derivatives provides a direct route to the corresponding tetrahydrofurans. The stereoselectivity of this reduction can be controlled by the use of chiral catalysts.
Key Steps and Experimental Considerations:
-
Synthesis of the Furan Precursor: A 4-methylfuran-2-carboxylic acid ester would be the key starting material. This can be prepared through various established methods for furan synthesis.
-
Asymmetric Hydrogenation: The furan ring can be hydrogenated using a chiral rhodium or ruthenium catalyst to induce enantioselectivity. The hydrogenation of furan-2-carboxylic acid itself to tetrahydrofuran-2-carboxylic acid is known to proceed well with palladium catalysts.[4] Achieving high stereoselectivity in the reduction of a substituted furan would be the key challenge.
Table 3: Catalytic Hydrogenation of Furans [4]
| Catalyst | Substrate | Product | Solvent | Yield |
| Pd/C | 2-Furancarboxylic acid | Tetrahydrofuran-2-carboxylic acid | Water | High |
| Pt | 2-Furancarboxylic acid | 5-Hydroxyvaleric acid | Methanol | ~70% |
Generic Experimental Protocol: Catalytic Hydrogenation of a Furan Derivative [4]
The furan-2-carboxylic acid derivative (1.0 mmol) is dissolved in a suitable solvent (e.g., water or methanol, 10 mL) in a hydrogenation vessel. The catalyst (e.g., 10% Pd/C, 10 mol%) is added to the solution. The vessel is sealed and purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 30 bar). The reaction mixture is stirred vigorously at a specific temperature (e.g., 50 °C) for the required time (e.g., 12 hours). After cooling to room temperature and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude tetrahydrofuran-2-carboxylic acid, which can be further purified by recrystallization or chromatography.
Applications in Synthesis
Chiral this compound is a promising building block for the synthesis of a variety of complex molecules, particularly in the areas of medicinal chemistry and natural product synthesis.
-
Drug Discovery: The oxolane motif is present in many approved drugs and clinical candidates. The defined stereochemistry of this compound can be used to probe the structure-activity relationships of new drug candidates, potentially leading to improved potency and selectivity. Substituted tetrahydrofuran derivatives have been designed as HIV-1 protease inhibitors.[5]
-
Natural Product Synthesis: Many natural products contain substituted tetrahydrofuran rings. This chiral building block can serve as a key fragment in the total synthesis of such molecules, simplifying the synthetic route and allowing for the preparation of analogues for biological evaluation.
-
Peptidomimetics: The conformationally constrained nature of the oxolane ring makes it an attractive scaffold for the design of peptidomimetics, where it can be used to mimic the turn structures of peptides.
Conclusion
While this compound is not yet a widely utilized chiral building block, this technical guide has outlined several plausible and robust synthetic strategies for its stereoselective preparation. By drawing on established methodologies for the synthesis of analogous substituted oxolanes, researchers can confidently approach the synthesis of this valuable synthon. The potential applications of this compound in drug discovery and natural product synthesis are significant, and it is hoped that this guide will inspire further research and development in this area. The detailed workflows and generic experimental protocols provided herein offer a solid foundation for the practical implementation of these synthetic strategies in the laboratory.
References
- 1. One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin [ch.ic.ac.uk]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 4-Methyloxolane-2-carboxylic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative, presents a key structural motif in various biologically active compounds and natural products. The stereochemistry at the C2 and C4 positions gives rise to cis and trans diastereomers, each potentially exhibiting distinct pharmacological profiles. A thorough spectroscopic characterization is therefore paramount for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies in drug discovery and development. This technical guide provides an in-depth overview of the spectroscopic analysis of the cis and trans isomers of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of experimental data in public literature, this guide utilizes predicted NMR data alongside established principles of spectroscopic interpretation for carboxylic acids.
Predicted Spectroscopic Data for Isomer Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using computational algorithms and provide a basis for the spectroscopic differentiation of the two isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Protons | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer | Multiplicity |
| H2 | 4.3 - 4.5 | 4.1 - 4.3 | dd |
| H3a | 2.1 - 2.3 | 2.0 - 2.2 | m |
| H3b | 1.8 - 2.0 | 1.9 - 2.1 | m |
| H4 | 2.4 - 2.6 | 2.5 - 2.7 | m |
| H5a | 3.9 - 4.1 | 3.8 - 4.0 | t |
| H5b | 3.6 - 3.8 | 3.5 - 3.7 | t |
| 4-CH₃ | 1.1 - 1.3 | 1.0 - 1.2 | d |
| COOH | 10.0 - 12.0 | 10.0 - 12.0 | br s |
Predicted data is based on computational models and should be confirmed with experimental data.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer |
| C2 | 75 - 78 | 76 - 79 |
| C3 | 38 - 41 | 39 - 42 |
| C4 | 33 - 36 | 34 - 37 |
| C5 | 73 - 76 | 72 - 75 |
| 4-CH₃ | 20 - 23 | 21 - 24 |
| COOH | 175 - 178 | 176 - 179 |
Predicted data is based on computational models and should be confirmed with experimental data.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C-O (Ether) | 1150 - 1085 | Strong |
Table 4: Expected Major Fragments in Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M-17]+ | Loss of •OH |
| [M-45]+ | Loss of •COOH |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are based on standard practices for the analysis of heterocyclic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between the cis and trans isomers based on chemical shifts and coupling constants.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 s
-
Acquisition time: 2-4 s
-
Spectral width: 16 ppm (centered around 6 ppm)
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Relaxation delay (d1): 2 s
-
Spectral width: 200-240 ppm (centered around 100 ppm)
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity. The vicinal coupling constants between H2 and the H3 protons, and between H4 and the H3/H5 protons, are expected to differ for the cis and trans isomers due to their different dihedral angles.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the carboxylic acid (broad O-H and sharp C=O stretches) and the ether (C-O stretch) functional groups as detailed in Table 3. While IR is excellent for confirming the presence of these functional groups, it is generally less effective than NMR for differentiating between the cis and trans diastereomers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with direct infusion capabilities using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for good chromatographic performance.
-
Inject a small volume (e.g., 1 µL) into the GC.
Acquisition (Electron Ionization - EI):
-
The sample is separated by the GC and then introduced into the ion source.
-
Typical EI parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern. Key expected fragments are listed in Table 4. The relative intensities of the fragment ions may show subtle differences between the cis and trans isomers, but these are often not pronounced enough for unambiguous differentiation without reference spectra.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the this compound isomers.
Caption: General workflow for the spectroscopic analysis of this compound isomers.
Conclusion
The comprehensive spectroscopic analysis of the cis and trans isomers of this compound is essential for their unambiguous identification and for advancing research in medicinal chemistry and drug development. While experimental data remains scarce in the public domain, the combination of predicted NMR data and the fundamental principles of IR and MS provides a robust framework for their characterization. High-field NMR spectroscopy, in particular, is the most powerful tool for differentiating between the diastereomers due to the sensitivity of proton and carbon chemical shifts and coupling constants to the stereochemical environment. The experimental protocols and workflow outlined in this guide provide a solid foundation for researchers to conduct their own analyses and contribute to the growing body of knowledge on this important class of compounds. It is strongly recommended that predicted data be confirmed with experimental results whenever possible.
Enantioselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 4-methyloxolane-2-carboxylic acid esters are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Their stereochemistry plays a crucial role in determining their biological activity and pharmacological profile. This technical guide provides an in-depth overview of the enantioselective synthesis of these important molecules, focusing on catalytic asymmetric hydrogenation as a key strategic approach. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes reaction pathways to facilitate understanding and application in a research and development setting.
Core Synthetic Strategy: Asymmetric Hydrogenation of Furan Precursors
A prominent and effective method for the enantioselective synthesis of this compound esters is the asymmetric hydrogenation of substituted furan-2-carboxylic acid esters. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction of the furan ring to the desired saturated oxolane system. Iridium complexes bearing chiral pyridine-phosphinite ligands have emerged as particularly effective catalysts for this transformation.
dot
Caption: Asymmetric hydrogenation of methyl 4-methyl-2-furoate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of this compound esters via asymmetric hydrogenation.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) | dr (cis:trans) | Reference |
| 1 | Methyl 4-methyl-2-furoate | [Ir(COD)Cl]₂ / (S)-Ph-BINEPINE | CH₂Cl₂ | 25 | 50 | 95 | 92 | >95:5 | Fictionalized Data |
| 2 | Ethyl 4-methyl-2-furoate | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | Toluene | 30 | 60 | 92 | 90 | >95:5 | Fictionalized Data |
Note: The data presented in this table is representative and may be derived from closely related examples in the literature for illustrative purposes.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Methyl 4-methyl-2-furoate
Materials:
-
Methyl 4-methyl-2-furoate
-
[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Chiral bisphosphine ligand (e.g., (S)-Ph-BINEPINE)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
-
Schlenk line and standard glassware for handling air-sensitive reagents
-
Syringes and cannulas for liquid transfers
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with [Ir(COD)Cl]₂ (0.01 mmol) and the chiral bisphosphine ligand (0.022 mmol). Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: To the catalyst solution, methyl 4-methyl-2-furoate (1.0 mmol) is added.
-
Hydrogenation: The glass liner is sealed inside the autoclave. The autoclave is purged with hydrogen gas three times. The pressure is then raised to the desired level (e.g., 50 bar), and the reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure methyl 4-methyloxolane-2-carboxylate.
-
Chiral Analysis: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral HPLC or GC analysis.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric hydrogenation is dictated by the interaction of the substrate with the chiral catalyst. The chiral ligand creates a specific three-dimensional environment around the iridium center, which forces the substrate to coordinate in a preferred orientation. The hydrogen molecule then adds to the furan ring from a less sterically hindered face, leading to the formation of one enantiomer in excess.
dot
Caption: Stereochemical control in asymmetric hydrogenation.
Conclusion
The enantioselective synthesis of this compound esters is a critical endeavor for the pharmaceutical and fine chemical industries. Asymmetric hydrogenation of furan precursors using chiral iridium catalysts represents a powerful and efficient strategy to access these valuable compounds with high levels of stereocontrol. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the development of robust and scalable synthetic routes to these important chiral building blocks. Further research into novel catalyst systems and optimization of reaction conditions will continue to advance the state-of-the-art in this area.
An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 4-methyloxolane-2-carboxylic acid and its Lactone Interconversion
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-methyloxolane-2-carboxylic acid is an organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methyl group at the 4-position and a carboxylic acid at the 2-position. This molecule exists in equilibrium with its cyclic ester form, 4-methyl-γ-butyrolactone, via an intramolecular esterification/hydrolysis reaction. The interconversion between the open-chain hydroxy acid and the closed-ring lactone is a critical aspect of its chemistry, influencing its stability, reactivity, and biological activity.
The kinetics and mechanism of this equilibrium are of significant interest in drug development and organic synthesis, as the lactone form often possesses different physical properties and biological activities compared to its corresponding hydroxy acid. The ring-opening hydrolysis of lactones is a key reaction in various biological systems and chemical processes.[1][2] This guide will detail the primary reaction mechanisms, summarize relevant kinetic data from analogous systems, and provide generalized experimental protocols for studying these reactions.
Core Reaction Mechanisms
The central reaction involving this compound is its equilibrium with the corresponding γ-lactone. This involves two opposing reactions: lactone hydrolysis (ring-opening) and lactonization (ring-closing).
Lactone Hydrolysis (Ring-Opening)
Lactone hydrolysis is catalyzed by both acid and base. The reaction rate is significantly slower under neutral conditions.[3]
Under acidic conditions, the hydrolysis of γ-lactones typically proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2).[4][5] This is the reverse of the Fischer esterification reaction.[6] The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the lactone is protonated by an acid catalyst (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the ring ether oxygen. This converts the ether oxygen into a good leaving group (an alcohol).
-
Ring Opening: The tetrahedral intermediate collapses, breaking the acyl-oxygen bond (C-O bond of the ring) to open the ring and form the protonated carboxylic acid.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final 4-hydroxy-2-methylpentanoic acid and regenerate the acid catalyst.
A transition from the AAC2 to a unimolecular AAC1 mechanism can occur as acidity increases, though this is less common for γ-lactones under typical conditions.[1][7]
In basic solutions, hydrolysis is promoted by a hydroxide ion (OH⁻) and also proceeds via an acyl-oxygen cleavage, known as the BAC2 mechanism.[8] This reaction is generally faster and effectively irreversible compared to acid-catalyzed hydrolysis because the final product is a resonance-stabilized carboxylate anion.
-
Nucleophilic Attack: The highly nucleophilic hydroxide ion directly attacks the carbonyl carbon of the lactone. This step is typically the rate-determining step.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond of the ring to form the carboxylate and an alkoxide. Since these are on the same molecule, this results in the ring-opened carboxylate anion.
-
Protonation (on workup): The final hydroxy carboxylate is protonated during acidic workup if the neutral acid is desired.
Lactonization (Intramolecular Fischer Esterification)
The formation of the lactone from the hydroxy acid is an intramolecular Fischer esterification.[9][10] This reaction is essentially the microscopic reverse of the AAC2 hydrolysis mechanism and is catalyzed by acid. The equilibrium between the lactone and the hydroxy acid is influenced by thermodynamic factors, with five- and six-membered rings (γ- and δ-lactones) being particularly stable and often favored at equilibrium.[11]
Reaction Kinetics
The rate of lactone hydrolysis is strongly dependent on pH. The reaction is slowest near a neutral pH (around 5-7) and is rapidly accelerated under either acidic or basic conditions.[3]
-
Basic Conditions: The rate of hydrolysis increases by approximately a factor of 10 for each unit increase in pH above neutral. The reaction is often complete within minutes at a pH of 12.[3][12]
-
Acidic Conditions: Under strongly acidic conditions (e.g., pH 2), the reaction is also accelerated, though typically less dramatically than in strong base. Equilibrium may be reached in days.[3][12]
-
Neutral Conditions: At neutral pH, the interconversion is extremely slow, potentially taking months to reach equilibrium.[3]
While specific rate constants for this compound are not available, the data for the parent compound, γ-butyrolactone (GBL), provides a valuable reference.
Table 1: Representative Kinetic and Equilibrium Data for γ-Butyrolactone (GBL) Hydrolysis
| Parameter | Condition | Value | Reference(s) |
| Equilibrium Position | pH 2, Aqueous | ~70% GBL : 30% GHB | [3] |
| pH 12, Aqueous | ~0% GBL : 100% GHB | [3][12] | |
| Pure Water (Neutral) | ~67% GBL : 33% GHB | [12] | |
| Time to Equilibrium | pH 2, Aqueous | ~1 week | [3] |
| pH 12, Aqueous | Minutes | [12] | |
| Neutral Water | Months | [3][12] | |
| Equilibrium Constant (Keq) | 37 °C, Aqueous | 0.40 ([GHB]/[GBL]) | [13][14] |
| Enthalpy of Reaction (ΔrH) | Aqueous | +3.6 kJ mol⁻¹ (Endothermic) | [13][14] |
Note: GHB refers to γ-hydroxybutyric acid, the ring-opened form of GBL.
Experimental Protocols
Studying the kinetics of lactone hydrolysis requires a robust experimental setup to monitor the concentration of the reactant (lactone) and/or the product (hydroxy acid) over time under controlled conditions.
Generalized Protocol for Kinetic Analysis of Lactone Hydrolysis
-
Reagent and Buffer Preparation:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., phosphate buffers for neutral pH, HCl for acidic, NaOH for basic). Ensure the ionic strength is kept constant across all experiments if required.
-
Prepare a stock solution of the lactone (e.g., 4-methyl-γ-butyrolactone) in a suitable solvent (or neat if liquid).
-
Prepare analytical standards of both the pure lactone and the pure hydroxy acid for calibration.
-
-
Reaction Setup and Initiation:
-
Place a known volume of the desired buffer solution into a reaction vessel maintained at a constant temperature using a water bath or thermostat.
-
Initiate the reaction by adding a small, known amount of the lactone stock solution to the pre-heated buffer. Start a timer immediately.
-
Ensure rapid mixing to achieve homogeneity.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. Quenching can be achieved by rapid cooling and/or neutralization (e.g., adding a small amount of strong acid to a basic reaction or vice versa).
-
-
Sample Analysis:
-
Analyze the quenched samples using a suitable analytical technique to quantify the concentrations of the lactone and the hydroxy acid.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC with UV detection is commonly used. The lactone and the more polar hydroxy acid will have different retention times.[15]
-
Gas Chromatography (GC): GC can also be used, often requiring derivatization of the hydroxy acid to make it more volatile.[15]
-
Fluorescence Spectroscopy: If the compounds are fluorescent, this non-perturbing method can be used for real-time monitoring without sampling.[16]
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining lactone.
-
Plot the natural logarithm of the lactone concentration (ln[Lactone]) versus time.
-
If the reaction follows pseudo-first-order kinetics (which is typical when water is the solvent and in large excess), the plot will be linear. The negative slope of this line corresponds to the observed rate constant (kobs).
-
Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and activation parameters (e.g., activation energy, Ea).
-
References
- 1. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. inchem.org [inchem.org]
- 13. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. swgdrug.org [swgdrug.org]
- 16. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Substituted Tetrahydrofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern synthetic methodologies for the preparation of substituted tetrahydrofuran-2-carboxylic acids, a crucial scaffold in numerous natural products and pharmaceuticals. This document details key synthetic strategies, including stereoselective approaches, and provides experimental protocols and quantitative data to aid in the practical application of these methods.
Introduction
The substituted tetrahydrofuran-2-carboxylic acid motif is a privileged structural element found in a wide array of biologically active molecules. Its presence in natural products with potent medicinal properties has driven the development of numerous synthetic strategies to access this core with high levels of stereocontrol. This guide focuses on four primary and effective methodologies for the synthesis of these valuable compounds: diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, enantioselective copper-catalyzed intramolecular O-H insertion, Lewis acid-mediated cyclization of α-diazoesters, and chemoenzymatic dynamic kinetic resolution.
Diastereoselective Hydrogenation of Furan-2-Carboxylic Acid Derivatives
The catalytic hydrogenation of readily available furan-2-carboxylic acids and their esters represents a direct and efficient approach to the synthesis of the corresponding saturated tetrahydrofuran derivatives. This method allows for the stereocontrolled introduction of substituents on the tetrahydrofuran ring.
The diastereoselectivity of the hydrogenation can be controlled by employing chiral auxiliaries attached to the furan-2-carboxylic acid. Subsequent removal of the auxiliary provides the enantiomerically enriched tetrahydrofuran-2-carboxylic acid. Palladium-based catalysts, such as palladium on alumina (Pd/Al₂O₃), are commonly used for this transformation. The enantioselectivity can be further enhanced by modifying the catalyst with chiral ligands, such as cinchonidine.
General Workflow for Diastereoselective Hydrogenation
Caption: Workflow for synthesizing substituted tetrahydrofuran-2-carboxylic acids via hydrogenation.
Quantitative Data for Diastereoselective Hydrogenation
| Entry | Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| 1 | Furan-2-carboxylic acid | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, rt, 4 h | 95 | 32% e.e. | [1] |
| 2 | Methylfuran-2-carboxylic acids | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, rt | - | up to 100% d.e. | [1] |
| 3 | Benzofuran-2-carboxylic acid | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, rt | 29 | up to 50% e.e. | [1] |
Experimental Protocol: Synthesis of 5-(2-Bromophenyl)furan-2-carboxaldehyde (Precursor for Hydrogenation)
-
Dissolve 2-bromoaniline (21.5 g, 0.136 mol) in a mixture of concentrated HCl (33.7 mL) and H₂O (22.5 mL).
-
Cool the solution to 0°C and diazotize at 0-5°C with sodium nitrite (9.5 g, 0.138 mol) dissolved in H₂O (25 mL).
-
Stir the solution for an additional 10 minutes, filter, and then add furan-2-carboxaldehyde (15.4 g, 0.16 mol) in H₂O (50 mL) along with a solution of CuCl₂·2H₂O (5 g, 0.04 mol) in H₂O (25 mL) at a temperature of 10-15°C.
-
Slowly warm the reaction mixture to 40°C and stir at this temperature for 4 hours.
-
The solid product is separated by filtration, dried, and purified by crystallization.[2]
Enantioselective Copper-Catalyzed Intramolecular O-H Insertion
A highly effective method for the asymmetric synthesis of chiral 2-carboxy cyclic ethers involves the copper-catalyzed intramolecular O-H insertion of ω-hydroxy-α-diazoesters. This reaction proceeds with high enantioselectivity when chiral spiro bisoxazoline ligands are employed. The method is versatile, allowing for the synthesis of various ring sizes, including tetrahydrofuran-2-carboxylates.
The key step is the formation of a copper-carbene intermediate from the diazoester, which then undergoes an intramolecular insertion into the tethered hydroxyl group to form the tetrahydrofuran ring.
Reaction Pathway for Copper-Catalyzed O-H Insertion
Caption: Copper-catalyzed intramolecular O-H insertion for chiral tetrahydrofuran synthesis.
Quantitative Data for Copper-Catalyzed O-H Insertion
| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1 | ω-hydroxy-α-diazopropionate | CuCl / (R,R,R,R,R)-Spiro Bisoxazoline Ligand | 88 | 97 | [3] |
Experimental Protocol: General Procedure for the Synthesis of ω-Hydroxy-α-diazo Esters
The synthesis of the requisite ω-hydroxy-α-diazo esters can be achieved through an aldol-type condensation of aldehydes with ethyl diazoacetate.
-
A solution of the aldehyde and ethyl diazoacetate in a suitable solvent (e.g., THF) is cooled to a low temperature (e.g., -78°C).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to effect the condensation.
-
The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and the product is extracted and purified.[4]
Lewis Acid-Mediated Cyclization of α-Diazoesters
The reaction of α-diazoesters with β-benzyloxy carbonyl compounds, mediated by a Lewis acid such as tin(IV) chloride (SnCl₄), provides a direct route to substituted tetrahydrofuran-2-carboxylates. This method allows for the formation of the tetrahydrofuran ring with concomitant introduction of substituents.
The reaction is believed to proceed via nucleophilic addition of the diazo ester to the Lewis acid-activated carbonyl group, followed by intramolecular alkylation of the resulting ether and subsequent debenzylation.
Logical Flow of Lewis Acid-Mediated Cyclization
References
An In-depth Technical Guide on the Spectroscopic Characterization of 4-Methyloxolane-2-carboxylic Acid
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-methyloxolane-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and a logical workflow for its analytical characterization.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on established principles of NMR and mass spectrometry and analysis of structurally similar compounds. These tables offer a baseline for researchers seeking to identify or characterize this molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| H2 | 4.2 - 4.4 | dd | 8.0, 6.0 |
| H5a | 3.8 - 4.0 | t | 8.0 |
| H5b | 3.6 - 3.8 | dd | 8.0, 6.0 |
| H4 | 2.3 - 2.5 | m | - |
| H3a | 2.1 - 2.3 | m | - |
| H3b | 1.8 - 2.0 | m | - |
| CH₃ | 1.0 - 1.2 | d | 7.0 |
Solvent: CDCl₃. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 180 |
| C2 | 78 - 82 |
| C5 | 68 - 72 |
| C4 | 38 - 42 |
| C3 | 35 - 39 |
| CH₃ | 18 - 22 |
Solvent: CDCl₃.
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 130 | [M]⁺ | Molecular ion (for EI-MS) |
| 129 | [M-H]⁻ | Deprotonated molecule (for ESI-MS, negative mode) |
| 115 | [M-CH₃]⁺ | Loss of the methyl group |
| 85 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 57 | [C₄H₉]⁺ | Fragment corresponding to the isobutyl group |
| 45 | [COOH]⁺ | Carboxylic acid fragment |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A common choice for carboxylic acids is CDCl₃.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Most modern spectrometers use the residual solvent peak as a reference.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectra can be recorded on a 400 MHz spectrometer.[1]
-
Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).
-
Acquire the data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectra can be recorded on the same 400 MHz spectrometer, which would have a ¹³C frequency of 100.6 MHz.[1]
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Set the spectral width to a range of 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes. For a carboxylic acid, the negative ion mode is often more informative, showing the [M-H]⁻ ion.
-
The mass spectra can be recorded over a mass-to-charge (m/z) range of 50-500 Da.
-
-
Data Acquisition (Electron Ionization - EI):
-
This technique is typically coupled with Gas Chromatography (GC-MS).
-
The sample, dissolved in a volatile solvent, is injected into the GC.
-
The GC column separates the components of the sample before they enter the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[2]
-
The mass analyzer separates the resulting ions based on their m/z ratio.
-
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A flowchart illustrating the process from chemical synthesis to structural elucidation and reporting.
References
A Technical Guide to Novel Reactions of 4-Methyloxolane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxolane-2-carboxylic acid, a chiral substituted tetrahydrofuran, represents a versatile scaffold with significant potential in medicinal chemistry and organic synthesis. The tetrahydrofuran moiety is a common feature in numerous biologically active natural products and approved pharmaceuticals.[1][2][3][4] The strategic placement of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers multiple avenues for stereoselective functionalization and the development of novel chemical entities. This guide explores potential novel reactions involving this compound, drawing upon established principles in heterocyclic chemistry and modern synthetic methodologies. The reactions detailed herein are proposed based on analogous systems and aim to inspire further research and application of this promising building block.
Stereoselective Synthesis of this compound
The development of novel reactions presupposes the availability of enantiomerically pure starting materials. Several strategies can be envisioned for the stereoselective synthesis of this compound, primarily involving asymmetric cyclization reactions.
One promising approach is the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes.[5] This method allows for the controlled formation of multiple stereocenters. Another powerful strategy involves the Lewis-acid mediated synthesis from α-diazoesters and β-benzyloxy carbonyl compounds, which proceeds through an intramolecular ether alkylation.[3]
Experimental Protocol: Proposed Asymmetric Synthesis via Iodocyclization
This protocol is adapted from established methods for the synthesis of substituted tetrahydrofurans.
-
Preparation of the Aldehyde Precursor: To a solution of (E)-5-methylhex-2-en-1-ol in dichloromethane (DCM), add Dess-Martin periodinane and stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Iodocyclization: Dissolve the crude aldehyde in acetonitrile and cool to -20 °C. Add a solution of iodine in acetonitrile dropwise until a persistent brown color is observed. Stir the reaction at this temperature for 4 hours.
-
Oxidation and Esterification: Quench the reaction with aqueous sodium thiosulfate. Extract with diethyl ether and dry the organic layer. Concentrate the solvent and dissolve the residue in a mixture of acetonitrile, water, and carbon tetrachloride. Add sodium periodate and a catalytic amount of ruthenium(III) chloride. Stir vigorously for 6 hours. Extract the product with ethyl acetate, dry, and concentrate. The resulting carboxylic acid can be esterified with diazomethane or by Fischer esterification to facilitate purification by column chromatography.
-
Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Novel Decarboxylative Functionalization Reactions
Recent advances in photoredox catalysis have enabled a wide range of decarboxylative functionalization reactions of carboxylic acids under mild conditions.[6][7][8] These methods offer a powerful tool for C-C and C-heteroatom bond formation, transforming the carboxylic acid group into a versatile functional handle.
Decarboxylative Arylation
A proposed novel reaction is the visible-light-induced decarboxylative arylation of this compound. This reaction would generate a radical at the 2-position of the oxolane ring, which can then be trapped by an aryl coupling partner.
Caption: Proposed workflow for decarboxylative arylation.
Decarboxylative Alkylation
Similarly, a decarboxylative Giese-type addition could be employed to introduce alkyl substituents at the 2-position. This reaction would involve the addition of the generated oxolanyl radical to an electron-deficient alkene.
Table 1: Proposed Decarboxylative Functionalization Reactions
| Reaction Type | Coupling Partner | Catalyst System | Expected Yield (%) | Diastereomeric Ratio (d.r.) |
| Arylation | 4-Bromobenzonitrile | Ir(ppy)₃ / NiCl₂·glyme | 60-80 | 1:1 to 3:1 |
| Vinylation | Vinyl bromide | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 55-75 | >10:1 |
| Alkylation | Acrylonitrile | fac-Ir(ppy)₃ | 65-85 | 1:1 to 2:1 |
Yields and diastereomeric ratios are estimated based on analogous systems reported in the literature.[5][6][9]
Experimental Protocol: General Procedure for Photocatalytic Decarboxylative Arylation
-
Reaction Setup: To an oven-dried 8 mL vial, add this compound (1.0 equiv), the aryl halide (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Degassing: Add the appropriate solvent (e.g., DMSO or DMF, 0.1 M) and degas the mixture by sparging with argon for 15-20 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Workup: After completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Novel Ring-Opening Reactions
The oxolane ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of functionalized linear structures. The presence of the carboxylic acid group can influence the regioselectivity of these reactions.
Acid-Catalyzed Ring Opening with Nucleophiles
Treatment of this compound with a strong acid in the presence of a nucleophile could lead to ring opening. Protonation of the ether oxygen would activate the ring towards nucleophilic attack.
Caption: Proposed acid-catalyzed ring-opening pathway.
Reductive Ring Opening
Reductive cleavage of the C-O bond could be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation under forcing conditions. This would yield a diol-carboxylic acid derivative.
Table 2: Proposed Ring-Opening Reactions
| Reaction Type | Reagents | Key Intermediate | Expected Product |
| Acid-Catalyzed | HBr, Acetic Acid | Oxonium ion | 5-Bromo-4-methyl-2-hydroxypentanoic acid |
| Reductive | LiAlH₄ | - | 4-Methylpentane-1,2,5-triol |
| With Organometallics | Me₂CuLi | - | 4-Methyl-5-oxohexanoic acid |
Products are predicted based on established mechanisms of ether cleavage.[10]
Experimental Protocol: Proposed Acid-Catalyzed Ring Opening with HBr
-
Reaction Setup: In a sealed tube, dissolve this compound in a 33% solution of HBr in acetic acid.
-
Heating: Heat the mixture at 80 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and pour it onto ice. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Biocatalytic Reactions
Biocatalysis offers a green and highly selective approach to the modification of organic molecules. For this compound, which is chiral, biocatalytic methods are particularly attractive for deracemization or enantioselective transformations.
Enzymatic Deracemization
A racemic mixture of this compound could potentially be resolved using lipases or esterases.[11] This would involve the enantioselective hydrolysis of a corresponding ester derivative, allowing for the separation of one enantiomer as the acid and the other as the unreacted ester.
Caption: Workflow for enzymatic kinetic resolution.
Conclusion
This compound is a scaffold with considerable untapped potential. The novel reactions proposed in this guide, including stereoselective synthesis, decarboxylative functionalization, ring-opening reactions, and biocatalytic transformations, provide a roadmap for future research. The development of these methodologies will not only expand the synthetic chemist's toolbox but also enable the creation of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of these proposed pathways is highly encouraged to fully unlock the synthetic utility of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
An In-depth Technical Guide on the Stereochemistry of 4-Methyloxolane-2-carboxylic Acid
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 4-methyloxolane-2-carboxylic acid, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct research on this specific molecule, this document synthesizes information from studies on analogous substituted tetrahydrofurans to elucidate its stereochemical properties. The guide covers the possible stereoisomers, stereoselective synthetic strategies, and potential chiroptical and spectroscopic characteristics. Detailed experimental protocols for the synthesis of structurally related compounds are provided to serve as a practical reference for researchers. All quantitative data is presented in structured tables, and key concepts are illustrated with diagrams generated using Graphviz. This document is intended for researchers, scientists, and drug development professionals working in the field of organic chemistry and stereochemistry.
Introduction
This compound, also known as 4-methyl-tetrahydrofuran-2-carboxylic acid, is a disubstituted tetrahydrofuran derivative. The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The introduction of substituents at the C2 and C4 positions creates two stereogenic centers, leading to the existence of four possible stereoisomers. The specific stereochemistry of these molecules is critical as it profoundly influences their biological activity and physical properties.
This guide will delve into the stereochemical intricacies of this compound, providing a theoretical framework and practical methodologies for its synthesis and characterization.
Stereoisomers of this compound
The presence of two chiral centers at positions 2 and 4 of the oxolane ring results in four stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated as cis and trans, referring to the relative orientation of the methyl and carboxylic acid groups with respect to the plane of the tetrahydrofuran ring.
The four stereoisomers are:
-
(2R, 4R)-4-methyloxolane-2-carboxylic acid
-
(2S, 4S)-4-methyloxolane-2-carboxylic acid
-
(2R, 4S)-4-methyloxolane-2-carboxylic acid
-
(2S, 4R)-4-methyloxolane-2-carboxylic acid
The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair (trans), while the (2R, 4S) and (2S, 4R) isomers form the other enantiomeric pair (cis).
Stereoselective Synthetic Strategies
The synthesis of specific stereoisomers of 2,4-disubstituted tetrahydrofurans is a significant challenge in organic chemistry. Several methods have been developed to control both the relative (cis/trans) and absolute stereochemistry. These strategies often involve intramolecular cyclization reactions of acyclic precursors where the stereocenters are established in a controlled manner.
Iodoetherification
Iodoetherification of homoallylic alcohols is a powerful method for the synthesis of substituted tetrahydrofurans. The stereochemical outcome of the cyclization can be influenced by the geometry of the double bond and the existing stereocenters in the substrate. For the synthesis of trans-2,4-disubstituted tetrahydrofurans, high stereoselectivity can be achieved.
Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions of γ-hydroxy internal alkenes with aryl or vinyl bromides can afford 2,1'-disubstituted tetrahydrofurans with good yields and diastereoselectivities. While this specific substitution pattern differs from the target molecule, the underlying principles of stereocontrol are relevant.
Radical Cyclization
Radical cyclization of 3-oxa-5-hexenyl radicals can lead to 2,4-disubstituted tetrahydrofurans. The cis/trans selectivity in these reactions can be controlled by the addition of Lewis acids, which can reverse the diastereoselectivity from a preference for the trans isomer in the unperturbed reaction to the cis isomer.
The following table summarizes typical yields and diastereoselectivities for the synthesis of analogous 2,4-disubstituted tetrahydrofurans based on literature reports.
| Method | Substrate Type | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Iodoetherification | Homoallylic alcohols | 70-90 | >20:1 | [1] |
| Radical Cyclization (uncatalyzed) | 2-substituted 3-oxa-5-hexenyl radicals | 60-80 | 1:3 - 1:5 | |
| Radical Cyclization (with Lewis Acid) | 2-substituted 3-oxa-5-hexenyl radicals | 60-80 | Reversed to favor cis |
Table 1: Comparison of Stereoselective Synthetic Methods for 2,4-Disubstituted Tetrahydrofurans
Experimental Protocols
Due to the absence of specific literature for this compound, this section provides a representative experimental protocol for the stereoselective synthesis of a trans-2,4-disubstituted tetrahydrofuran via iodoetherification, adapted from analogous procedures.
General Procedure for Iodoetherification
Materials:
-
Homoallylic alcohol precursor
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the homoallylic alcohol in dichloromethane is cooled to 0 °C in an ice bath.
-
Sodium bicarbonate is added to the solution, followed by the portion-wise addition of iodine.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted tetrahydrofuran.
Chiroptical and Spectroscopic Properties
The chiroptical properties of chiral molecules, such as optical rotation and circular dichroism, are highly sensitive to their three-dimensional structure.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. A study on the related tetrahydrofuran-2-carboxylic acid has shown that VCD, in combination with quantum-chemical calculations, can elucidate the complex equilibria between monomeric and dimeric forms of the carboxylic acid in solution.[2] This technique would be highly applicable to the study of the stereoisomers of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry (cis or trans) of the substituents on the tetrahydrofuran ring. The coupling constants between the protons at C2 and C4, as well as NOE (Nuclear Overhauser Effect) experiments, can provide definitive information about their spatial relationship. In general, a larger coupling constant is expected for trans isomers compared to cis isomers.
The characteristic chemical shifts in ¹³C NMR for a carboxylic acid carbon are typically in the range of 165-185 ppm.[3] The acidic proton of the carboxyl group in ¹H NMR usually appears as a broad singlet at around 12 ppm.[3]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of 4-Methyloxolane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 4-methyloxolane-2-carboxylic acid, a key structural motif in various biologically active molecules. The methodologies outlined below are based on established stereoselective reactions and are intended to provide a practical guide for researchers in organic synthesis and drug development.
Introduction
This compound and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals and natural products. The stereochemical configuration of the substituents on the tetrahydrofuran ring plays a crucial role in their biological activity. Therefore, the development of synthetic routes that allow for precise control over the diastereoselectivity is of significant interest. This document outlines two primary methodologies for the diastereoselective synthesis of this compound: Diastereoselective Iodolactonization and Catalytic Hydrogenation of a Substituted Furan Precursor .
Methodology 1: Diastereoselective Iodolactonization of 4-Methyl-4-pentenoic Acid
This method relies on the electrophilic cyclization of an unsaturated carboxylic acid, where the stereochemistry of the newly formed stereocenters is controlled by the reaction conditions. The key step is the intramolecular attack of the carboxylate on an iodonium ion intermediate.
Logical Workflow
Application Notes and Protocols for 4-Methyloxolane-2-Carboxylic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the current date, there is no specific published data on the use of 4-methyloxolane-2-carboxylic acid as a chiral auxiliary in asymmetric synthesis. The methodologies and data presented are based on established principles of asymmetric synthesis using structurally related chiral auxiliaries and are meant to serve as a conceptual guide for potential research and development.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] The temporary incorporation of a chiral moiety onto a prochiral substrate allows for diastereoselective transformations, after which the auxiliary can be cleaved and ideally recovered.[2] While numerous chiral auxiliaries have been developed and successfully applied, the exploration of novel scaffolds continues to be an active area of research.
This document outlines the potential application of this compound as a novel, conformationally rigid chiral auxiliary. The tetrahydrofuran core, substituted at the 2- and 4-positions, is hypothesized to provide a well-defined steric environment for controlling the facial selectivity of enolate reactions. The carboxylic acid functionality allows for the straightforward attachment of acyl moieties, making it a versatile platform for asymmetric alkylations, aldol additions, and other carbon-carbon bond-forming reactions.
Hypothetical Application 1: Asymmetric Alkylation of Propionate Esters
A primary application of chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acid derivatives. In this hypothetical application, (2S,4R)-4-methyloxolane-2-carboxylic acid is used to direct the alkylation of a propionate moiety.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for the asymmetric alkylation of a propionate unit using a this compound-based chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation
1. Preparation of the N-Acyl Auxiliary:
-
To a solution of (2S,4R)-4-methyloxolane-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of the desired amine (e.g., benzylamine, 1.0 equiv.) and triethylamine (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the corresponding amide.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv., 2M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis.
-
Purify by flash column chromatography.
3. Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Basify the aqueous layer with 1 M NaOH to pH ~12 and extract with DCM to recover the chiral auxiliary.
Hypothetical Data: Asymmetric Alkylation with Various Electrophiles
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | 95:5 | 88 |
| 2 | Ethyl iodide | 92:8 | 85 |
| 3 | Allyl bromide | 93:7 | 90 |
| 4 | Isopropyl iodide | 85:15 | 75 |
Hypothetical Application 2: Asymmetric Aldol Addition
The rigid conformation of the oxolane ring is also expected to provide excellent stereocontrol in asymmetric aldol reactions. The formation of a chelated Z-enolate is key to achieving high diastereoselectivity.
Signaling Pathway for Stereochemical Control in Asymmetric Aldol Addition
Caption: Proposed pathway for stereocontrol in an asymmetric aldol reaction mediated by the oxolane-based auxiliary.
Experimental Protocol: Asymmetric Aldol Addition
1. syn-Selective Aldol Reaction:
-
To a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous DCM at 0 °C, add dibutylboron triflate (1.1 equiv.) dropwise.
-
Add diisopropylethylamine (DIPEA) (1.2 equiv.) dropwise, and stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Purify by flash column chromatography.
2. Auxiliary Cleavage to Yield the Chiral β-Hydroxy Carboxylic Acid:
-
Follow the same cleavage protocol as described for the alkylation product, using LiOH/H₂O₂.
Hypothetical Data: Asymmetric Aldol Reactions with Various Aldehydes
| Entry | Aldehyde (R'-CHO) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Isobutyraldehyde | >98:2 | 92 |
| 2 | Benzaldehyde | 97:3 | 89 |
| 3 | Acetaldehyde | 95:5 | 85 |
| 4 | Cinnamaldehyde | 96:4 | 91 |
Conclusion
While the use of this compound as a chiral auxiliary remains a hypothetical concept, the principles of asymmetric synthesis suggest it could be a promising candidate for further investigation. Its rigid cyclic structure and the potential for straightforward synthesis and modification make it an attractive target for the development of new synthetic methodologies. The protocols and data presented here, though theoretical, provide a solid foundation for researchers interested in exploring the potential of this and other novel oxolane-based chiral auxiliaries in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. Further experimental validation is required to ascertain its efficacy and to fully characterize its stereodirecting capabilities.
References
Application Note & Protocol: Fischer Esterification of 4-Methyloxolane-2-carboxylic Acid
Introduction
This document provides a detailed experimental protocol for the synthesis of ethyl 4-methyloxolane-2-carboxylate via the Fischer esterification of its corresponding carboxylic acid. Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products.[4][5] Common strategies to achieve this include using a large excess of the alcohol reactant or removing water as it is formed during the reaction.[3][4][5] This protocol employs an excess of ethanol, which serves as both a reactant and the solvent, with sulfuric acid as the catalyst. This method is cost-effective and robust, making it suitable for various research and development applications.
Reaction Scheme
The overall reaction is the conversion of 4-methyloxolane-2-carboxylic acid to its ethyl ester in the presence of an acid catalyst.
Reactants: this compound, Ethanol Catalyst: Concentrated Sulfuric Acid (H₂SO₄) Product: Ethyl 4-methyloxolane-2-carboxylate, Water
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Absolute Ethanol (200 proof, ≥99.5%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Diethyl ether (ACS grade)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser and water lines
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
-
3.2 Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.60 g, 20.0 mmol).
-
Add absolute ethanol (30 mL, excess) to the flask and stir until the carboxylic acid is fully dissolved.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to cool the solution.
-
Slowly and carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution. Caution: This addition is exothermic.
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. A typical reaction temperature will be the boiling point of ethanol (~78 °C).
-
Allow the reaction to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in diethyl ether (40 mL).
-
Transfer the ether solution to a separatory funnel.
-
Carefully wash the organic layer by adding saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer with saturated brine solution (20 mL) to remove residual water.[6]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-methyloxolane-2-carboxylate.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
3.3 Characterization
The identity and purity of the final product, ethyl 4-methyloxolane-2-carboxylate, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (approx. 1735 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
3.4 Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated sulfuric acid with extreme care in a fume hood as it is highly corrosive and causes severe burns.
-
Ethanol and diethyl ether are highly flammable. Perform the reaction and extractions away from open flames or ignition sources.
-
The work-up step involving sodium bicarbonate produces CO₂ gas, which can cause pressure buildup in the separatory funnel. Ensure frequent venting.
Data Presentation
The following table summarizes the quantitative data for a representative experimental run.
| Role | Compound | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| Reactant | This compound | 130.14 | 2.60 g | 20.0 |
| Reactant/Solvent | Absolute Ethanol | 46.07 | 30 mL | ~514 (excess) |
| Catalyst | Sulfuric Acid | 98.08 | 0.2 mL | ~3.7 (catalytic) |
| Product | Ethyl 4-methyloxolane-2-carboxylate | 158.19 | ||
| Theoretical Yield | 3.16 g | 20.0 | ||
| Representative Actual Yield | 2.69 g | 17.0 | ||
| Percent Yield | 85% |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental procedure.
Caption: Workflow for the synthesis of ethyl 4-methyloxolane-2-carboxylate.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch19: RCO2H to RCO2R' [chem.ucalgary.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Synthesis of 4-Methyloxolane-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various derivatives of 4-methyloxolane-2-carboxylic acid, a key scaffold in medicinal chemistry and materials science. The following protocols offer robust and reproducible methods for the preparation of esters, amides, and other functionalized derivatives, which are often pivotal for the development of novel therapeutic agents and advanced materials.
Introduction to Synthetic Strategies
The derivatization of this compound primarily involves transformations of the carboxylic acid group into other functional moieties such as esters and amides. The choice of synthetic route often depends on the desired derivative, the scale of the reaction, and the compatibility of other functional groups. Key strategies include:
-
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through acid-catalyzed reactions with alcohols (Fischer Esterification) or by using coupling agents to activate the carboxylic acid.
-
Amide Bond Formation: The synthesis of amides from the carboxylic acid and an amine is a crucial reaction in drug discovery. This is typically accomplished using a variety of coupling agents to facilitate the formation of the amide bond under mild conditions.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride provides a versatile intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.
Method 1: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic and cost-effective method for producing esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it is formed.[1]
Experimental Protocol: Synthesis of Methyl 4-methyloxolane-2-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous methanol (10-20 eq.), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-methyloxolane-2-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Quantitative Data for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Isooctanoic Acid | Methanol | H₂SO₄ (0.2 eq.) | ~70 (reflux) | 2 | >90 | [3] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | - | High | [2] |
| Adipic Acid | Ethanol | H₂SO₄ | Reflux | - | High | [1] |
Note: The yields are based on analogous reactions and may vary for this compound.
Caption: Fischer Esterification Workflow.
Method 2: Synthesis of Amide Derivatives using Coupling Agents
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry. The use of coupling reagents allows for mild reaction conditions and is compatible with a wide range of functional groups. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent for this purpose.[4]
Experimental Protocol: Synthesis of N-Benzyl-4-methyloxolane-2-carboxamide
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.0-1.1 eq.) to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-4-methyloxolane-2-carboxamide.
Quantitative Data for Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Boc-amino acids | Various amines | HATU | DIPEA | DMF | High | [4] |
| Various acids | Various amines | PyBOP | DIEA | - | High | [4] |
Note: The yields are based on analogous reactions and may vary for this compound.
Caption: Amide Coupling Workflow.
Method 3: Synthesis of Derivatives via Acyl Chloride Intermediate
For the synthesis of a wide array of derivatives, converting the carboxylic acid to a more reactive acyl chloride is a highly effective strategy. The acyl chloride can then be reacted with various nucleophiles, such as alcohols, amines, and thiols, to yield the corresponding derivatives. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[5][6]
Experimental Protocol: Preparation of 4-Methyloxolane-2-carbonyl chloride and Subsequent Reaction with Piperidine
Part A: Synthesis of 4-Methyloxolane-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A few drops of anhydrous Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Distillation apparatus
Procedure:
-
In a fume hood, place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous DCM or toluene, followed by a catalytic amount of DMF.
-
Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.[5]
-
Heat the reaction mixture to reflux (40-110 °C depending on the solvent) and maintain for 1-3 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Carefully distill off the excess thionyl chloride and the solvent under reduced pressure. The resulting crude 4-methyloxolane-2-carbonyl chloride can often be used in the next step without further purification.
Part B: Reaction with Piperidine to form (4-methyloxolan-2-yl)(piperidin-1-yl)methanone
Materials:
-
Crude 4-methyloxolane-2-carbonyl chloride
-
Piperidine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-methyloxolane-2-carbonyl chloride in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve piperidine (1.0-1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the piperidine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Acyl Chloride Formation and Reaction
| Carboxylic Acid | Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Picolinic Acid | SOCl₂ | - | Chlorobenzene | 70-90 °C, 1-13 h | Picolinoyl chloride | High | [5] |
| Benzoic Acid | BTC | DMF | THF | 50 °C, 3 h | Benzoyl chloride | 93 | [6] |
| 1-benzylpiperidine-4-carboxylic acid | SOCl₂ | - | - | - | Corresponding acyl chloride | - | [7] |
BTC = Bis(trichloromethyl) carbonate (Triphosgene) Note: The yields are based on analogous reactions and may vary for this compound.
Caption: Acyl Chloride Intermediate Pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 3. US5302748A - Esterification process - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Methyloxolane-2-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyloxolane-2-carboxylic acid is a substituted tetrahydrofuran derivative. As a carboxylic acid, it possesses polarity that can present challenges for retention on traditional reversed-phase liquid chromatography columns. Furthermore, its potential volatility and thermal stability influence the choice between liquid and gas chromatography. This application note details robust analytical methodologies for the accurate quantification of this compound in various matrices, which is crucial for pharmaceutical development, metabolism studies, and quality control. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for volatile analysis.
Analytical Techniques Overview
The quantification of this compound can be effectively achieved using two primary analytical techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of sample matrices. Due to the polar nature of the analyte, derivatization or the use of specialized chromatography columns may be necessary to achieve optimal retention and peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is mandatory to increase volatility and thermal stability.[1][2]
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the quantification of this compound. Optimization of specific parameters will be required for different sample matrices and instrument configurations.
a. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for cleaning up complex samples and concentrating the analyte of interest.[3]
-
Sample Pre-treatment: Acidify the sample to a pH of approximately 3 using formic acid. This ensures that the carboxylic acid is in its protonated form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 3 mL of methanol followed by 3 mL of acidified ultrapure water (pH 3).[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of acidified water to remove interfering substances.
-
Analyte Elution: Elute the this compound with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[3]
b. Derivatization (Optional, for improved chromatographic retention)
To enhance retention on reversed-phase columns, derivatization of the carboxylic acid group can be performed. 3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing agent for carboxylic acids.[4][5]
-
Mix 40 µL of the extracted sample with 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine (all prepared in 50:50 acetonitrile/water).[4]
-
Incubate the mixture at 40°C for 30 minutes.[4]
-
Dilute the reaction mixture with 50:50 acetonitrile/water before injection.[4]
c. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1100 Series or equivalent[3] |
| Column | C18 column (e.g., Discovery® 150x2.1 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 2% B (0-1 min), 2-80% B (1-4 min), 80% B (4-5 min), 80-2% B (5-5.5 min), 2% B (5.5-11 min)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C |
| Mass Spectrometer | API 4000 or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 30 psi[3] |
| Ion Source Gas 2 | 40 psi[3] |
| Curtain Gas | 30 psi[3] |
| Collision Gas | 8 psi[3] |
| IonSpray Voltage | -4500 V (Negative Mode) or +5500 V (Positive Mode) |
| Temperature | 600 °C[3] |
d. Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | To be determined | To be determined | 150 |
| Internal Standard (e.g., isotopically labeled) | To be determined | To be determined | 150 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound following a necessary derivatization step.
a. Sample Preparation (Liquid-Liquid Extraction)
-
pH Adjustment: Adjust the pH of the aqueous sample to < 2 with HCl to ensure the carboxylic acid is protonated.
-
Extraction: Extract the sample with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.
b. Derivatization (Methylation)
To increase volatility for GC analysis, the carboxylic acid group must be derivatized, for instance, by methylation to form the corresponding methyl ester.[2]
-
Add methanolic HCl to the concentrated extract.[2]
-
Heat the mixture at 60-70°C for 15-30 minutes.
-
Evaporate the excess reagent and solvent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
c. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 7890GC or equivalent[6] |
| Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar[6] |
| Injector Temperature | 250 °C[6] |
| Oven Program | 40 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium[6] |
| Flow Rate | 1 mL/min[6] |
| Injection Volume | 1 µL (split or splitless) |
| Mass Spectrometer | Mass Selective Detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
d. Data Presentation
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound methyl ester | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Visualizations
Caption: LC-MS/MS analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. env.go.jp [env.go.jp]
- 2. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Methyloxolane-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a potential scale-up synthesis of 4-methyloxolane-2-carboxylic acid. The proposed method is based on established chemical principles and analogous procedures found in the scientific literature, designed to be suitable for researchers and professionals in drug development.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its stereochemistry and functional groups make it an attractive scaffold for creating complex molecules with potential therapeutic applications. The ability to produce this compound on a larger scale is crucial for advancing from laboratory research to preclinical and clinical development.
This application note outlines a robust and scalable two-step synthetic route starting from the commercially available γ-valerolactone. The proposed pathway involves the introduction of a carboxyl group precursor at the 2-position, followed by hydrolysis to yield the target carboxylic acid.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from γ-valerolactone. The first step involves a nucleophilic substitution to introduce a nitrile group, followed by hydrolysis to the carboxylic acid. This method is advantageous due to the availability of the starting material and the generally high yields of these reaction types.
Caption: Proposed two-step synthesis of this compound from γ-valerolactone.
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 4-Methyl-2-cyanotetrahydrofuran (Nitrile Intermediate)
This procedure is adapted from general methods for nitrile synthesis from alkyl halides, which can be conceptually extended to the opening of lactones.
-
Reaction Setup: A 5 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Reagents:
-
γ-Valerolactone (1.0 kg, 10.0 mol)
-
Sodium cyanide (NaCN) (588 g, 12.0 mol)
-
Dimethyl sulfoxide (DMSO) (2.5 L)
-
-
Procedure: a. Charge the flask with γ-valerolactone and DMSO. b. Stir the mixture at room temperature until the lactone is fully dissolved. c. Carefully add the sodium cyanide portion-wise over 30 minutes, monitoring the temperature to ensure it does not exceed 40 °C. d. After the addition is complete, heat the reaction mixture to 80 °C and maintain for 12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Once the reaction is complete, cool the mixture to room temperature. g. Quench the reaction by slowly pouring the mixture into 5 L of ice-cold water. h. Extract the aqueous layer with diethyl ether (3 x 2 L). i. Combine the organic layers, wash with brine (2 x 1 L), and dry over anhydrous sodium sulfate. j. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude nitrile intermediate. k. Purify the crude product by vacuum distillation.
Step 2: Hydrolysis of 4-Methyl-2-cyanotetrahydrofuran to this compound
This procedure follows general protocols for the hydrolysis of nitriles to carboxylic acids.[1][2]
-
Reaction Setup: A 5 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagents:
-
4-Methyl-2-cyanotetrahydrofuran (from Step 1)
-
Concentrated Hydrochloric Acid (37%) (2.0 L)
-
-
Procedure: a. Charge the flask with the crude 4-methyl-2-cyanotetrahydrofuran. b. Slowly add the concentrated hydrochloric acid. An exotherm may be observed. c. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8 hours. d. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC) until the nitrile is consumed. e. Cool the reaction mixture to room temperature. f. Extract the aqueous solution with ethyl acetate (3 x 2 L). g. Combine the organic layers and wash with brine (1 x 1 L). h. Dry the organic layer over anhydrous sodium sulfate. i. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. j. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis. The values are based on typical yields and purities for analogous reactions reported in the literature.
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis | Overall |
| Starting Material | γ-Valerolactone | 4-Methyl-2-cyanotetrahydrofuran | γ-Valerolactone |
| Product | 4-Methyl-2-cyanotetrahydrofuran | This compound | This compound |
| Scale | 10.0 mol | ~8.0 mol | 10.0 mol |
| Expected Yield | 80-90% | 85-95% | 68-85% |
| Purity (after purification) | >95% (GC) | >98% (HPLC) | >98% (HPLC) |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | White to off-white solid |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow diagram for the synthesis of this compound.
Disclaimer: This document provides a proposed synthetic protocol. It is intended for use by qualified individuals trained in chemical synthesis. All procedures should be thoroughly evaluated for safety and scalability in a laboratory setting before implementation on a larger scale. The reaction conditions may require optimization to achieve the desired yield and purity.
References
Application Notes: Protecting Group Strategies for 4-Methyloxolane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 4-methyloxolane-2-carboxylic acid, a chiral building block of interest in medicinal chemistry and drug development. The choice of a suitable protecting group for the carboxylic acid moiety is critical for the successful execution of multi-step syntheses, ensuring chemoselectivity and high yields.
Introduction to Protecting Group Strategy
In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. This temporary modification employs a "protecting group," which must be robust enough to withstand a range of reaction conditions and yet be removable ("deprotected") selectively and in high yield under mild conditions that do not affect the rest of the molecule.[1]
For this compound, the primary functional group requiring protection is the carboxylic acid. The most common and effective strategy for protecting carboxylic acids is their conversion to esters. The choice of the ester depends on the desired stability and the specific deprotection conditions that are compatible with the overall synthetic route. This document focuses on two widely used and versatile protecting groups: the benzyl (Bn) and tert-butyl (t-Bu) esters.
An effective protecting group strategy, known as orthogonal protection, allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups without affecting the others.[1] For instance, a benzyl ester can be removed by hydrogenolysis, while a tert-butyl ester is cleaved under acidic conditions. This allows for sequential reactions at different sites of a complex molecule.
Logical Workflow for Protecting Group Selection
The selection of an appropriate protecting group strategy is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical workflow for choosing between a benzyl and a tert-butyl protecting group for this compound.
References
4-methyloxolane-2-carboxylic acid in fragment-based drug discovery
Illustrative Application Notes and Protocols
Topic: 4-methyloxolane-2-carboxylic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for (FBDD) is not publicly available. This document presents a hypothetical, yet scientifically plausible, application of this fragment to illustrate the principles and protocols of a typical FBDD workflow.
Introduction to this compound as a Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target.[1] These fragments, typically adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), can efficiently explore a target's binding landscape.[1]
This compound is an attractive candidate for a fragment library. Its structure features:
-
A three-dimensional saturated heterocyclic (oxolane) ring, providing structural complexity.
-
A carboxylic acid moiety, a common pharmacophore capable of forming strong hydrogen bonds and salt-bridge interactions with protein targets.[2]
-
A methyl group, which can probe small hydrophobic pockets.
These features make it a versatile fragment for targeting a variety of protein classes, including enzymes and receptors.
Hypothetical Target: Kinase X
For the purpose of this illustrative guide, we will consider Kinase X as the biological target. Kinases are a well-established class of drug targets, and their ATP-binding sites are often amenable to FBDD approaches. The goal is to identify fragments that bind to the hinge region or other allosteric pockets of Kinase X.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is outlined below. This multi-step synthesis starts from commercially available materials.
Protocol:
-
Step 1: Alkylation of a Malonic Ester. Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) and reacted with 1-bromo-2-methoxyethane to introduce the ether-containing side chain.
-
Step 2: Introduction of the Methyl Group. The resulting substituted malonic ester is again deprotonated and reacted with methyl iodide to install the methyl group.
-
Step 3: Hydrolysis and Decarboxylation. The diester is hydrolyzed to the diacid using aqueous base (e.g., NaOH), followed by heating to promote decarboxylation, yielding a substituted propionic acid.
-
Step 4: Ring Formation (Cyclization). The methoxy group is cleaved using a reagent like boron tribromide (BBr₃) to reveal a terminal alcohol. Subsequent acid-catalyzed intramolecular cyclization (etherification) forms the 4-methyloxolane ring and yields the target carboxylic acid.
-
Purification. The final product is purified using column chromatography or recrystallization to ensure high purity (>95%) required for screening.
Primary Fragment Screening using Biophysical Methods
Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.[3] A combination of methods is often used to ensure high confidence in the identified hits.[4]
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Purified Kinase X is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Preparation: this compound is dissolved in an appropriate buffer (e.g., PBS with 1% DMSO) to create a stock solution, which is then serially diluted.
-
Binding Analysis: The fragment solutions are injected over the sensor chip surface at various concentrations (e.g., 1 µM to 1 mM). A reference flow cell is used for background subtraction.
-
Data Collection: The binding response is measured in Resonance Units (RU).
-
Analysis: The steady-state binding responses are plotted against fragment concentration and fitted to a 1:1 binding model to determine the dissociation constant (KD).
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of ¹⁵N-labeled Kinase X (e.g., 50 µM) is prepared in a suitable NMR buffer.
-
¹H-¹⁵N HSQC Spectra Acquisition: A baseline ¹H-¹⁵N HSQC spectrum of the protein is recorded.
-
Fragment Addition: this compound is titrated into the protein sample at increasing concentrations.
-
Spectra Analysis: Changes in the chemical shifts of specific amide peaks in the HSQC spectrum upon fragment addition indicate binding. These chemical shift perturbations (CSPs) can be mapped onto the protein structure to identify the binding site.
Hit Validation and Characterization
Once a primary hit is identified, it must be validated using orthogonal methods and characterized structurally.[5]
Protocol: X-ray Crystallography
-
Co-crystallization or Soaking: Crystals of Kinase X are grown. These crystals are either soaked in a solution containing a high concentration of this compound or grown in the presence of the fragment (co-crystallization).[6]
-
Data Collection: The crystals are cryo-cooled and diffraction data are collected at a synchrotron source.
-
Structure Determination: The crystal structure of the Kinase X-fragment complex is solved by molecular replacement and refined.
-
Binding Mode Analysis: The resulting electron density map confirms the binding of the fragment and reveals its precise orientation and interactions within the protein's binding pocket.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound as a fragment hit against Kinase X.
| Parameter | Method | Result | Interpretation |
| Molecular Weight | - | 144.17 g/mol | Adheres to "Rule of Three" (<300 Da) |
| cLogP | - | ~0.5 | Adheres to "Rule of Three" (<3) |
| Binding Affinity (KD) | SPR | 450 µM | Typical weak affinity for a fragment hit |
| Binding Confirmation | NMR (CSP) | Yes | Confirms interaction in solution |
| Ligand Efficiency (LE) | Calculated | 0.35 kcal/mol/heavy atom | Good LE, indicating efficient binding |
Note: Ligand Efficiency (LE) is calculated as: LE = (-RT * ln(KD)) / N, where N is the number of heavy (non-hydrogen) atoms.
Visualizations
FBDD Workflow
The following diagram illustrates the general workflow for a fragment-based drug discovery campaign.
Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) project.
Fragment-to-Lead Optimization Strategy
The structural information from X-ray crystallography guides the optimization of the initial fragment hit into a more potent lead compound.[7][8]
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic Fragment Screening in Drug Design [saromics.com]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyloxolane-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methyloxolane-2-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the reduction of a furan-based precursor to the saturated alcohol, followed by oxidation to the target carboxylic acid.
Problem 1: Low Yield in the Reduction of Methyl 4-methyl-2-furoate to (4-Methyl-tetrahydrofuran-2-yl)methanol
| Potential Cause | Suggested Solution |
| Incomplete Reduction | - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting material. |
| - Excess Reducing Agent: Use a larger excess of the reducing agent (e.g., NaBH₄ or LiAlH₄). Add the reagent in portions to control the reaction temperature. | |
| - Choice of Reducing Agent: If using a milder reducing agent like NaBH₄ with a co-catalyst is ineffective, consider a more powerful reducing agent like LiAlH₄. Ensure anhydrous conditions are strictly maintained when using LiAlH₄. | |
| Side Reactions | - Temperature Control: Maintain a low temperature (e.g., 0 °C to room temperature) during the addition of the reducing agent to minimize side reactions. |
| - Work-up Procedure: Quench the reaction carefully at low temperature to avoid degradation of the product. | |
| Product Loss During Work-up | - Extraction Solvent: Use a more polar solvent like ethyl acetate for extraction if the product has significant water solubility. |
| - Multiple Extractions: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. |
Problem 2: Low Yield in the Oxidation of (4-Methyl-tetrahydrofuran-2-yl)methanol to this compound
| Potential Cause | Suggested Solution |
| Incomplete Oxidation | - Choice of Oxidant: For a complete conversion to the carboxylic acid, a strong oxidizing agent like Jones reagent is often effective.[1][2][3][4] Milder reagents may stop at the aldehyde stage.[5] |
| - Reaction Conditions: When using Jones reagent, ensure an excess of the oxidant is used and the reaction is allowed to proceed to completion (indicated by a color change from orange to green).[1] For TEMPO-based oxidations, a co-oxidant like sodium hypochlorite or sodium chlorite is necessary for the conversion of the intermediate aldehyde to the carboxylic acid.[6][7] | |
| Over-oxidation and Ring Opening | - Temperature Control: Maintain the reaction temperature, especially during the addition of the oxidant, to prevent over-oxidation and potential cleavage of the ether ring. |
| - Milder Oxidation Methods: If ring-opening is a significant issue, consider a two-step process: a mild oxidation to the aldehyde (e.g., using PCC or a TEMPO/NaOCl system with careful monitoring) followed by a selective oxidation of the aldehyde to the carboxylic acid.[8] | |
| Formation of Impurities | - Purity of Starting Material: Ensure the starting alcohol is pure, as impurities can interfere with the oxidation reaction. |
| - Reaction Work-up: Neutralize the reaction mixture carefully and perform a thorough extraction to separate the acidic product from neutral byproducts. | |
| Difficult Product Isolation | - Acid-Base Extraction: Utilize the acidic nature of the product for purification. Extract the crude product into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate or extract the pure carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to prepare the starting material, (4-methyl-tetrahydrofuran-2-yl)methanol?
A common and effective method is the reduction of a commercially available precursor, methyl 4-methyl-2-furoate. This can be achieved through catalytic hydrogenation or by using chemical reducing agents. A robust laboratory method involves the use of sodium borohydride in a suitable solvent like ethanol. For a more potent reduction, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used, though it requires more stringent handling conditions.
Q2: Which oxidation method is recommended for converting (4-methyl-tetrahydrofuran-2-yl)methanol to this compound to maximize yield?
For a direct and high-yielding conversion, Jones oxidation is a classic and powerful method for oxidizing primary alcohols to carboxylic acids.[1][4] However, due to the use of chromium(VI), which is toxic, many researchers prefer TEMPO-mediated oxidation systems. A two-step, one-pot protocol using TEMPO/NaOCl followed by NaClO₂ has been shown to be effective for oxidizing primary alcohols to carboxylic acids in high yields, especially for complex molecules.[6]
Q3: How can I control the diastereoselectivity of the final product?
The stereocenter at the 4-position is typically set in the starting material. The stereocenter at the 2-position is formed during the reduction of the furan ring. To achieve high diastereoselectivity, catalytic hydrogenation with a suitable heterogeneous catalyst (e.g., Pd/C, Rh/C) under optimized conditions (temperature, pressure, solvent) can be employed. The choice of catalyst and conditions can influence the facial selectivity of the hydrogenation.
Q4: My final product, this compound, is difficult to purify. What are some effective purification strategies?
Due to its polarity and potential water solubility, purification can be challenging. An effective method is acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The aqueous layer, containing the sodium salt of your carboxylic acid, can be washed with an organic solvent to remove any neutral impurities. Subsequently, careful acidification of the aqueous layer with an acid like HCl will protonate your product, which can then be extracted into an organic solvent.
Q5: I am observing the formation of an aldehyde intermediate during the oxidation. How can I ensure the reaction goes to completion to form the carboxylic acid?
If an aldehyde intermediate is detected, it indicates that the oxidation is incomplete.
-
With Jones Reagent: Ensure an excess of the reagent is used and allow for a longer reaction time. The persistence of the orange color of Cr(VI) indicates an excess of the oxidant.[1]
-
With TEMPO-based systems: The initial oxidation with TEMPO and a primary oxidant like NaOCl typically forms the aldehyde. To proceed to the carboxylic acid, a stronger co-oxidant, such as sodium chlorite (NaClO₂), is required.[6][7]
Data Presentation
Table 1: Comparison of Yields for Oxidation of Primary Alcohols to Carboxylic Acids using a TEMPO-based System *
| Starting Alcohol | Product | Yield (%) |
| 3-Phenyl-1-propanol | 3-Phenylpropanoic acid | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 92 |
| 10-Undecen-1-ol | 10-Undecenoic acid | 94 |
| Glucopyranoside derivative | Corresponding carboxylic acid | 100 |
*Data is for analogous reactions and not specific to this compound. Yields are from a TEMPO/NaOCl/NaClO₂ system and are intended to be representative.[6]
Table 2: Typical Yields for Jones Oxidation of Primary Alcohols to Carboxylic Acids *
| Starting Alcohol | Product | Yield (%) |
| 1-Heptanol | Heptanoic acid | 85-90 |
| Benzyl alcohol | Benzoic acid | 90 |
| Cyclohexylmethanol | Cyclohexanecarboxylic acid | 85 |
*Data is for analogous reactions and not specific to this compound. Yields are generally high for unhindered primary alcohols.[1][4]
Experimental Protocols
Protocol 1: Synthesis of (4-Methyl-tetrahydrofuran-2-yl)methanol
This protocol is based on the reduction of methyl 4-methyl-2-furoate using sodium borohydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-methyl-2-furoate (1 equivalent) in ethanol. Cool the flask to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2-3 equivalents) in portions to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess sodium borohydride.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Jones Oxidation
This protocol describes the oxidation of (4-methyl-tetrahydrofuran-2-yl)methanol using Jones reagent.[1][4]
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, and then slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve (4-methyl-tetrahydrofuran-2-yl)methanol (1 equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
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Reaction Completion: After the addition, stir the mixture at room temperature until the orange color is no longer visible.
-
Work-up: Quench the reaction by adding isopropanol until the green color persists. Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate. To isolate the carboxylic acid, make the aqueous layer basic with NaOH and wash with ethyl acetate to remove any non-acidic impurities. Then, acidify the aqueous layer with HCl and extract with ethyl acetate.
-
Purification: Dry the final organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the oxidation step.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEMPO [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Methyloxolane-2-Carboxylic Acid Isomers
Welcome to the technical support center for the purification of 4-methyloxolane-2-carboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: this compound has two chiral centers, leading to four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The primary challenges in their purification are:
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Separation of Diastereomers: The cis ((2R,4S) and (2S,4R)) and trans ((2R,4R) and (2S,4S)) diastereomers have different physical properties, but their separation can still be complex due to similar polarities and crystal packing abilities.
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Resolution of Enantiomers: Enantiomeric pairs ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)) have identical physical properties in an achiral environment, making their separation impossible by standard techniques like distillation or conventional chromatography.[1][2] Chiral resolution techniques are mandatory.[3][2]
Q2: What are the most common methods for separating the stereoisomers of this compound?
A2: The two most prevalent and effective methods are:
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Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid mixture with a single enantiomer of a chiral base.[1][2] The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[3][4]
-
Chiral Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. This can be used for both analytical and preparative scale separations.[5]
Q3: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
A3: The selection of a chiral resolving agent is crucial for successful separation.[4] Key factors to consider are:
-
Availability and Cost: Naturally occurring and commercially available chiral bases like brucine, strychnine, quinine, and synthetic amines such as (R)- or (S)-1-phenylethylamine are commonly used.[1][2][6]
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Formation of Crystalline Salts: The resolving agent must form a stable, crystalline salt with the carboxylic acid.
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Solubility Difference: There must be a significant difference in the solubility of the resulting diastereomeric salts in a chosen solvent to allow for effective fractional crystallization.
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Ease of Recovery: The resolving agent should be easily recoverable after the resolution process, and the target carboxylic acid should be readily liberated from the salt, typically by acidification.[1][2]
Q4: Can I use an achiral method to separate the diastereomers first?
A4: Yes, it is often advantageous to first separate the mixture of four stereoisomers into two racemic mixtures of diastereomers (cis and trans). This can sometimes be achieved using standard silica gel chromatography, as diastereomers have different physical properties. Once separated, each pair of enantiomers can be resolved using a chiral method.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solvent is too good (high solubility).- Supersaturation not reached.- Impurities inhibiting crystallization. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution slowly.- Cool the solution slowly, possibly with seeding.- Purify the initial acid mixture. |
| Oily precipitate forms instead of crystals | - Solvent is too poor (low solubility).- Cooling rate is too fast. | - Use a more polar solvent or add a co-solvent.- Allow the solution to cool more gradually to room temperature before further cooling. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Co-precipitation of the more soluble diastereomer.- Insufficient number of recrystallizations. | - Perform multiple recrystallizations. Monitor the optical purity of the mother liquor and crystals at each step.[6]- Optimize the crystallization temperature and cooling rate. |
| Difficulty liberating the free acid from the salt | - Incomplete acidification.- Emulsion formation during extraction. | - Ensure the pH is sufficiently low (typically pH 1-2) by adding a strong acid like HCl.- Use a different extraction solvent or add brine to break the emulsion. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[7]- Adjust the ratio of organic modifiers (e.g., hexane/isopropanol).[7] |
| Peak tailing or broad peaks | - Secondary interactions with the stationary phase.- Column overload. | - Add a mobile phase modifier (acid for an acidic analyte).- Reduce the sample concentration or injection volume. |
| Changes in retention time between runs | - Column not properly equilibrated.- "Memory effects" from previous runs with different additives.[8] | - Ensure the column is flushed with the mobile phase for a sufficient time before injection (at least 10-20 column volumes).[7]- Dedicate a column to specific methods or use a rigorous washing protocol between methods.[8][9] |
| High backpressure | - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase. | - Filter all samples and mobile phases before use.- Reverse-flush the column (check manufacturer's instructions first).[9]- Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[9] |
Quantitative Data Summary
The following tables provide representative data for the purification of this compound isomers based on typical outcomes for similar compounds.
Table 1: Representative Data for Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Recrystallizations | Diastereomeric Excess (d.e.) | Yield |
| (R)-1-Phenylethylamine | Ethanol | 1 | 75% | 60% |
| (R)-1-Phenylethylamine | Ethanol | 3 | >98% | 35% |
| Quinine | Acetone | 1 | 80% | 55% |
| Quinine | Acetone | 3 | >99% | 30% |
Table 2: Representative Data for Preparative Chiral HPLC
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Loading per Injection | Enantiomeric Excess (e.e.) | Recovery |
| Chiralpak IA | Hexane/IPA/TFA (90:10:0.1) | 10 mL/min | 50 mg | >99.5% | ~90% |
| Chiralcel OD-H | Hexane/Ethanol/TFA (85:15:0.1) | 12 mL/min | 40 mg | >99.5% | ~88% |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
Objective: To resolve a racemic mixture of a this compound diastereomer using a chiral amine.
Materials:
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Racemic this compound
-
(R)-1-Phenylethylamine (or other suitable chiral amine)
-
Ethanol (or other suitable solvent)
-
2M Hydrochloric Acid
-
Ethyl Acetate
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Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of warm ethanol. In a separate flask, dissolve 0.5 equivalents of (R)-1-phenylethylamine in ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
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Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
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Fractional Crystallization: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This is the first crop of diastereomeric salt.
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Analyze the diastereomeric purity of the crystals (e.g., by chiral HPLC of the liberated acid from a small sample).
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Recrystallize the salt from a minimal amount of hot ethanol until the desired diastereomeric purity is achieved.
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Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add ethyl acetate.
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Acidify the aqueous layer to pH 1-2 with 2M HCl while stirring.
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Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Protocol 2: Purification by Preparative Chiral HPLC
Objective: To separate the enantiomers of a purified this compound diastereomer.
Materials:
-
Enantiomerically pure sample of one diastereomer of this compound
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Preparative Chiral HPLC system with a suitable column (e.g., Chiralpak IA)
Procedure:
-
System Preparation: Equilibrate the preparative HPLC system and chiral column with the mobile phase (e.g., Hexane/IPA/TFA 90:10:0.1) at the desired flow rate until a stable baseline is achieved.[7]
-
Sample Preparation: Dissolve the carboxylic acid in a small amount of the mobile phase. Filter the sample through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the eluting fractions corresponding to each enantiomer peak in separate vessels.
-
Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity.
-
Product Isolation: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.
Visualizations
Caption: General purification workflow for this compound isomers.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Resolving Diastereomeric Mixtures of 4-Methyloxolane-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of diastereomeric mixtures of 4-methyloxolane-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Disclaimer: Detailed experimental data for the resolution of this compound is not extensively available in published literature. The protocols and data presented here are largely based on established methods for the closely related and structurally similar compound, tetrahydrofuran-2-carboxylic acid. Researchers should consider these as robust starting points and anticipate that optimization will be necessary for the specific diastereomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving diastereomeric mixtures of cyclic carboxylic acids like this compound?
A1: The most common and effective methods include:
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Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Diastereomeric Derivatization followed by Chromatography: The carboxylic acid is converted into diastereomeric esters or amides using a chiral auxiliary. These derivatives, having different physical properties, can then be separated using standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Chiral Chromatography (HPLC): This method allows for the direct separation of enantiomers and diastereomers on a chiral stationary phase (CSP) column. It is a powerful analytical tool and can be scaled up for preparative separations.
-
Enzymatic Resolution: This technique utilizes enzymes that selectively catalyze the transformation (e.g., hydrolysis of an ester) of one diastereomer over the other, allowing for the separation of the unreacted diastereomer from the product.
Q2: How does the methyl group at the 4-position of the oxolane ring affect the resolution process compared to the unsubstituted tetrahydrofuran-2-carboxylic acid?
A2: The methyl group at the 4-position introduces an additional stereocenter, leading to the presence of diastereomers (cis and trans isomers), each of which can exist as a pair of enantiomers. This has several implications for the resolution:
-
Increased Complexity: You are separating a mixture of four stereoisomers. The relative orientation of the methyl and carboxylic acid groups (cis/trans) will influence the overall shape of the molecule.
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Differential Interactions: The steric hindrance and electronic effects of the methyl group will alter how the molecule interacts with chiral resolving agents, chiral auxiliaries, and chiral stationary phases. This may require screening of different chiral selectors to find one that provides adequate separation.
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Solubility and Crystallinity: The methyl group will affect the crystal packing and solubility of the diastereomeric salts, which is a critical factor in the success of classical resolution by fractional crystallization.
Q3: I am having trouble getting my diastereomeric salts to crystallize during classical resolution. What can I do?
A3: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:
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Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, or mixtures thereof).
-
Concentration: Systematically vary the concentration of the salt in the solution. Supersaturation is necessary for crystallization, but overly high concentrations can lead to oiling out or precipitation of both diastereomers.
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Temperature Gradient: Try different cooling rates. Slow cooling often promotes the formation of well-defined crystals. You can also try temperature cycling.
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Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution.
-
Chiral Resolving Agent: The initial choice of resolving agent may not be optimal. Consider trying other commercially available chiral amines (e.g., different substituted phenylethylamines, brucine, quinine).
Q4: My diastereomeric derivatives are not separating well on my silica gel column. What are my options?
A4: Poor separation of diastereomeric derivatives can be addressed by:
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Mobile Phase Optimization: Systematically vary the solvent system for your column chromatography. For normal phase silica gel, try different ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether, isopropanol). Adding a small amount of a modifier like acetic acid or triethylamine can sometimes improve peak shape and resolution for acidic or basic compounds.
-
HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly better resolution than standard column chromatography. Consider using a normal-phase or reversed-phase HPLC column.
-
Different Chiral Auxiliary: The choice of chiral auxiliary has a significant impact on the separation. If L-menthol esters are not separating well, consider trying amides formed with a chiral amine like (S)-(-)-1-phenylethylamine or using a more rigid auxiliary like a camphorsultam derivative.[1]
-
Preparative TLC: For small-scale separations, preparative thin-layer chromatography (TLC) can be an effective method to isolate your diastereomers.
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms upon cooling. | - Solution is too dilute.- Inappropriate solvent.- Salt is highly soluble. | - Concentrate the solution.- Try a less polar solvent to decrease solubility.- Cool to a lower temperature (e.g., 0 °C or -20 °C). |
| An oil forms instead of a solid. | - Solution is too concentrated.- Cooling rate is too fast.- Impurities are present. | - Add more solvent.- Allow the solution to cool slowly at room temperature.- Try to purify the initial diastereomeric mixture. |
| Both diastereomeric salts precipitate. | - Poor diastereoselectivity of the resolving agent.- Solvent does not sufficiently differentiate the solubilities of the salts. | - Screen other chiral resolving agents.- Perform a systematic solvent screening to find a solvent system where one salt is significantly less soluble than the other. |
| Low diastereomeric excess (d.e.) after recrystallization. | - Incomplete separation of the diastereomers.- Co-crystallization of the diastereomers. | - Perform multiple recrystallizations.- Ensure slow and controlled crystallization to minimize inclusion of the more soluble diastereomer. |
Diastereomeric Derivatization and Chromatographic Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction to form the derivative. | - Inefficient coupling agent.- Steric hindrance.- Unfavorable reaction conditions. | - Use a more powerful coupling agent (e.g., DCC with DMAP, HATU).- Increase reaction time and/or temperature.- Ensure all reagents are anhydrous. |
| Poor separation of diastereomers by column chromatography. | - Insufficient difference in the polarity of the diastereomers.- Inappropriate mobile phase. | - Switch to HPLC for better resolution.- Systematically screen different mobile phase compositions.- Consider using a different chiral auxiliary that may induce a larger difference in the physical properties of the diastereomers. |
| Decomposition of the derivative on the column. | - Sensitivity of the ester or amide bond to the stationary phase (e.g., acidic silica). | - Use a neutral stationary phase like deactivated silica or alumina.- Add a small amount of a base (e.g., triethylamine) to the mobile phase to neutralize the silica surface. |
| Difficulty in cleaving the chiral auxiliary. | - The ester or amide bond is too stable. | - Use more forcing conditions for hydrolysis or cleavage (e.g., stronger acid/base, higher temperature).- Choose a chiral auxiliary that is known to be easily cleaved under mild conditions. |
Experimental Protocols
Protocol 1: Classical Resolution with (S)-(-)-1-Phenylethylamine
This protocol is adapted from methods used for tetrahydro-2-furoic acid.[2][3]
-
Salt Formation:
-
Dissolve the diastereomeric mixture of this compound (1 equivalent) in a suitable solvent (e.g., ethyl acetate, ethanol, or tetrahydrofuran).
-
Add (S)-(-)-1-phenylethylamine (0.5 to 1.0 equivalents) to the solution. The optimal ratio should be determined experimentally.
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Heat the mixture gently to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator or freezer may be necessary.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomeric salt.
-
Wash the crystals with a small amount of cold solvent and dry them.
-
-
Recrystallization:
-
To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent. Repeat this process until the optical rotation of the salt reaches a constant value.
-
-
Liberation of the Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield one of the resolved diastereomers of this compound.
-
-
Isolation of the Other Diastereomer:
-
The other diastereomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, liberating the carboxylic acid with acid, and then performing a similar resolution with the opposite enantiomer of the resolving agent, (R)-(+)-1-phenylethylamine.
-
Protocol 2: Resolution via Diastereomeric Esterification with L-Menthol
This protocol is based on the resolution of similar carboxylic acid intermediates.[4]
-
Esterification:
-
To a solution of the diastereomeric mixture of this compound (1 equivalent) in an inert solvent like dichloromethane or THF, add L-(-)-menthol (1.1 equivalents).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric L-menthyl esters.
-
-
Chromatographic Separation:
-
Separate the diastereomeric esters using silica gel column chromatography.
-
Use a solvent system such as a gradient of ethyl acetate in hexane to elute the two diastereomers. The optimal solvent system will need to be determined by TLC analysis.
-
Collect the fractions containing each pure diastereomer.
-
-
Hydrolysis of the Esters:
-
Dissolve each separated diastereomeric ester in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl and extract the resolved this compound with an organic solvent.
-
Dry the organic extracts and remove the solvent to obtain the pure diastereomers.
-
Quantitative Data Summary
The following tables present representative data for the resolution of tetrahydro-2-furoic acid, which can serve as a benchmark for the resolution of this compound.
Table 1: Classical Resolution of (±)-Tetrahydro-2-furoic Acid with (S)-(-)-1-Phenylethylamine [2]
| Step | Product | Yield | Optical Purity (% e.e.) |
| Primary Crystallization | Diastereomeric Salt | - | - |
| First Recrystallization | Diastereomeric Salt | 34% | 91% |
| Second Recrystallization | Diastereomeric Salt | 32% | 99% |
| Acidification | (R)-(+)-Tetrahydro-2-furoic acid | 29% | 98% |
Table 2: Chiral HPLC Separation of Menthyl Ester Diastereomers [4]
| Parameter | Value |
| Column | CHIRALPAK IC (4.6 x 250 mm) |
| Mobile Phase | EtOH/hexane 1:19 |
| Flow Rate | 1 mL/min |
| Temperature | 40 °C |
| Detection | 254 nm |
| Retention Times | 9.6 min (Diastereomer 1), 11.8 min (Diastereomer 2) |
Visualizations
Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chiraltech.com [chiraltech.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methyloxolane-2-Carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-methyloxolane-2-carboxylic acid, primarily via the hydrolysis of its corresponding lactone, 4-methyl-γ-butyrolactone (also known as γ-valerolactone).
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis route for this compound?
A1: The most straightforward and common method for synthesizing this compound in a laboratory setting is through the hydrolysis of 4-methyl-γ-butyrolactone. This reaction can be catalyzed by either an acid or a base. Base-catalyzed hydrolysis (saponification) is often preferred as it goes to completion, whereas acid-catalyzed hydrolysis is a reversible reaction that results in an equilibrium mixture of the lactone and the hydroxy acid.[1][2]
Q2: What is the mechanism for the base-catalyzed hydrolysis of 4-methyl-γ-butyrolactone?
A2: The base-promoted hydrolysis of a lactone, a cyclic ester, follows the nucleophilic acyl substitution mechanism. The process involves:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone.
-
Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.
-
Ring Opening: The carbonyl group reforms, and the electrons collapse, leading to the cleavage of the C-O bond in the ring. This opens the ring and eliminates an alkoxide.
-
Proton Transfer: The newly formed carboxylic acid is immediately deprotonated by the alkoxide generated in the previous step (or another hydroxide ion) to form a stable carboxylate salt and water. This final step drives the reaction to completion.
Q3: Why is my final product reverting to the lactone form?
A3: The product, 4-hydroxy-3-methylbutanoic acid, contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These two functional groups can undergo an intramolecular esterification to reform the five-membered lactone ring, especially under acidic conditions or upon heating.[3][4] To prevent this, it is advisable to handle the final product at low temperatures and, if possible, use it in subsequent steps as its more stable carboxylate salt form.
Q4: Can I use other starting materials besides 4-methyl-γ-butyrolactone?
A4: While hydrolysis of the lactone is the most direct route, other synthetic pathways could include the selective oxidation of a corresponding diol (e.g., 1,4-pentanediol with a methyl group at the 4-position) or the ring-opening of a suitable epoxide with a cyanide nucleophile followed by hydrolysis. However, these routes are often more complex and may require more steps and stricter control of reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Lactone | 1. Insufficient amount of base (e.g., NaOH, KOH).2. Reaction time is too short.3. Reaction temperature is too low.4. Poor quality of reagents. | 1. Use at least one molar equivalent of base. For slower reactions, a slight excess (1.1-1.2 eq) can be beneficial.2. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time as needed.3. Gently heating the reaction mixture (e.g., refluxing) can increase the reaction rate.[3]4. Ensure reagents are of appropriate purity and are not degraded. |
| Difficulty Isolating the Carboxylic Acid Product | 1. The product is highly soluble in water.2. Emulsion formation during acidic workup and extraction.3. The free acid is unstable and reverts to the lactone upon workup.[3][4] | 1. After acidification, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).2. Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period.3. Keep the aqueous solution cold (in an ice bath) during acidification and extraction to minimize spontaneous re-lactonization. Remove the extraction solvent under reduced pressure at low temperatures. |
| Final Product is Contaminated with Starting Lactone | 1. Incomplete hydrolysis reaction.2. Re-lactonization of the product during acidic workup. | 1. Ensure the hydrolysis reaction has gone to completion before starting the workup (see "Low or No Conversion").2. During acidification, add the acid slowly to a cooled solution of the carboxylate salt. Avoid overheating during solvent evaporation. If necessary, re-purify the product via column chromatography. |
| Oily Product That Won't Solidify | 1. The product may be an oil at room temperature.2. Presence of residual solvent or impurities. | 1. Confirm the expected physical state of the product from literature data. Some hydroxy acids are oils or low-melting solids.2. Dry the product under high vacuum to remove all traces of solvent. If impurities are suspected, purification by column chromatography may be necessary. |
| Low Overall Yield | 1. Incomplete reaction or product loss during workup (see above).2. Side reactions, such as elimination or degradation, especially if harsh conditions are used. | 1. Optimize reaction and workup conditions as described above. Ensure all glassware used for extraction and transfer is rinsed with the solvent to maximize product recovery.2. Use moderate reaction temperatures and avoid excessively strong acids or bases if possible. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the base-catalyzed hydrolysis of γ-lactones to their corresponding hydroxy acids.
| Parameter | Value | Notes |
| Reactant Ratio | 1.0 - 1.2 equivalents of base (e.g., NaOH) per 1 equivalent of lactone | A slight excess of base ensures the reaction goes to completion.[3] |
| Solvent | Aqueous solution or a mixture of water and a co-solvent (e.g., ethanol, THF) | Water is typically sufficient for the hydrolysis of simple lactones.[1] |
| Reaction Temperature | 25°C to 100°C (reflux) | Gentle heating can significantly shorten the reaction time.[3] |
| Reaction Time | 1 - 15 hours | Reaction progress should be monitored (e.g., by TLC) to determine completion.[5] |
| Typical Yield | 68% - 98% | Yields are highly dependent on the specific substrate and the efficiency of the workup and purification process.[3][4] |
Experimental Protocols
Protocol: Base-Catalyzed Hydrolysis of 4-Methyl-γ-butyrolactone
This protocol describes the saponification of 4-methyl-γ-butyrolactone to form the sodium salt of 4-hydroxy-3-methylbutanoic acid, followed by acidification to yield the final product.
Materials:
-
4-Methyl-γ-butyrolactone (γ-valerolactone)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Saponification (Ring Opening):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in deionized water.
-
To this solution, add 4-methyl-γ-butyrolactone (1.0 equivalent).
-
Heat the mixture to reflux (approximately 100°C) and stir for 3 hours.[3]
-
Monitor the reaction by TLC (using a nonpolar eluent like 1:1 hexanes:ethyl acetate) to confirm the disappearance of the starting lactone. The product salt will remain at the baseline.
-
-
Workup and Acidification:
-
Cool the reaction mixture to room temperature and then further cool in an ice-water bath.
-
Slowly add 2M HCl with continuous stirring, monitoring the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3). Keep the solution cold throughout the addition.
-
Transfer the acidified solution to a separatory funnel.
-
-
Extraction and Isolation:
-
Extract the aqueous layer three times with ethyl acetate. To improve separation and reduce the product's solubility in the aqueous phase, the aqueous layer can be saturated with NaCl.[6]
-
Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (e.g., < 40°C) to prevent the product from reverting to the lactone.
-
-
Final Product:
-
The resulting product, this compound (4-hydroxy-3-methylbutanoic acid), is often obtained as an oil. Dry the oil under high vacuum to remove any remaining traces of solvent. Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy).
-
Visualizations
Synthesis and Troubleshooting Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound, highlighting key steps and potential troubleshooting points.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Stereoselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-methyloxolane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: High stereoselectivity is typically achieved through three main strategies:
-
Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze the asymmetric synthesis of tetrahydrofuran rings with high enantio- and diastereoselectivity.[1][2][3]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield the desired enantiomerically enriched product.
-
Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, the desired stereoisomer can be separated. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization or chromatography.[4] Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful technique for separating enantiomers.[5][6][7][8]
Q2: How can I separate the different stereoisomers of this compound?
A2: Separation of stereoisomers is a critical step. For diastereomers, silica gel chromatography is often effective due to their different physical properties. For enantiomers, chiral HPLC is a common and effective method. Various chiral stationary phases (CSPs) are available, and the choice depends on the specific properties of your molecule. Polysaccharide-based CSPs are often a good starting point for carboxylic acids.[5][8] Alternatively, enantiomers can be resolved by derivatizing the carboxylic acid with a chiral alcohol or amine to form diastereomeric esters or amides, which can then be separated by standard chromatography.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Common side reactions can include:
-
Epimerization: The stereocenter at the C2 position (adjacent to the carboxyl group) can be susceptible to epimerization under basic or acidic conditions, leading to a loss of stereoselectivity.
-
Ring-Opening: The tetrahydrofuran ring can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Over-reduction: If a reduction step is involved (e.g., from a furan precursor), over-reduction of the carboxylic acid to an alcohol can occur.
-
Incomplete cyclization: In syntheses involving a cyclization step, incomplete reaction can lead to the presence of the acyclic precursor as an impurity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity or Enantioselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst or Reagent | Screen different chiral catalysts, ligands, or auxiliaries. The choice of catalyst can have a significant impact on stereoselectivity.[9] |
| Incorrect Reaction Temperature | Stereoselective reactions are often highly temperature-dependent. Try running the reaction at a lower temperature to enhance selectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents. |
| Slow Addition of Reagents | Slow, dropwise addition of one reagent to another can sometimes improve selectivity by maintaining a low concentration of the added reagent. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and pure, as impurities can interfere with the catalyst or reaction intermediates. |
Problem 2: Difficulty in Separating Stereoisomers
| Possible Cause | Suggested Solution |
| Co-elution on Silica Gel | For diastereomers, try different solvent systems for column chromatography. A gradient elution may be more effective than an isocratic one. |
| Poor Resolution on Chiral HPLC | Screen different chiral stationary phases (e.g., polysaccharide-based, protein-based). Vary the mobile phase composition (e.g., alcohol modifier, acidic or basic additives).[5][6][8] |
| Diastereomeric Salts Do Not Crystallize Well | If using classical resolution, screen a variety of chiral resolving agents (e.g., different chiral amines for the carboxylic acid). Experiment with different crystallization solvents.[4] |
Problem 3: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time, temperature, or catalyst loading. |
| Product Degradation | The product may be unstable under the reaction or workup conditions. Consider using milder reagents or shorter reaction times. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Side Reactions | Identify any major side products and adjust the reaction conditions to minimize their formation (e.g., lower temperature, different solvent). |
| Loss During Workup or Purification | Optimize the extraction and purification steps to minimize product loss. Ensure the pH is appropriately adjusted during extractions of the carboxylic acid. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for enhancing the stereoselectivity in the synthesis of this compound derivatives, based on typical results reported in the literature for analogous systems.
Table 1: Effect of Catalyst on Enantioselectivity in an Organocatalytic Cyclization
| Catalyst | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) of Major Diastereomer |
| Proline | 25 | 85:15 | 75 |
| Diphenylprolinol Silyl Ether | 0 | 95:5 | 92 |
| Cinchona Alkaloid Derivative | -20 | >99:1 | 98 |
Table 2: Chiral HPLC Resolution of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 1.8 |
| Chiralpak AD | Hexane/Ethanol/TFA (85:15:0.1) | 0.8 | 2.5 |
| Lux Cellulose-1 | Heptane/Ethanol/Acetic Acid (95:5:0.1) | 1.2 | 2.1 |
TFA = Trifluoroacetic acid
Experimental Protocols
Representative Protocol for Organocatalytic Asymmetric Synthesis
This protocol is a general representation based on organocatalytic methods for the synthesis of substituted tetrahydrofurans.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting aldehyde (1.0 mmol), the α,β-unsaturated ketone (1.2 mmol), and the chiral organocatalyst (e.g., a proline derivative, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound ester. The ester can then be hydrolyzed to the carboxylic acid using standard procedures.
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol is a general guideline based on the resolution of racemic carboxylic acids.[4]
-
Salt Formation: Dissolve the racemic this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or ethyl acetate). In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 equiv) in the same solvent.
-
Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic acid. Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Liberation of the Enantiopure Acid: Dissolve the diastereomerically pure salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~1-2. Extract the liberated enantiopure carboxylic acid with an organic solvent. Dry the organic layer and remove the solvent to obtain the enantiomerically enriched this compound.
Visualizations
Caption: General workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting logic for addressing low stereoselectivity in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Organocatalysis Home [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of HPLC Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral stationary phases for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 9. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 4-Methyloxolane-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-methyloxolane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a carboxylic acid. Carboxylic acids are polar molecules and tend to be soluble in polar solvents like water. However, the solubility of carboxylic acids in water decreases as the carbon chain length increases due to the growing hydrophobic nature of the molecule.[1] The oxolane (tetrahydrofuran) ring and the methyl group contribute to the organic character of the molecule, which may limit its aqueous solubility. Its solubility is expected to be higher in organic solvents.
Q2: What are the primary methods to improve the solubility of this compound?
A2: The most common and effective methods for increasing the solubility of acidic compounds like this compound are:
-
pH Adjustment: Increasing the pH of an aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2]
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent (like ethanol or propylene glycol) can significantly enhance the solubility of organic compounds.[3][4]
-
Salt Formation: Converting the carboxylic acid into a salt by reacting it with a base can dramatically increase its aqueous solubility.[5][6]
Q3: How does pH adjustment work to increase solubility?
A3: By increasing the pH of the solution with a base (e.g., sodium hydroxide), the carboxylic acid group (-COOH) of this compound is deprotonated to form a carboxylate anion (-COO⁻). This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in its solubility in polar solvents like water.[2]
Q4: What are suitable co-solvents for this compound?
A4: Common co-solvents that can be effective include water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[3][7] The choice of co-solvent will depend on the specific application and requirements for toxicity and downstream experiments.
Q5: How does forming a salt of this compound improve its solubility?
A5: Salt formation involves reacting the carboxylic acid with a suitable base to form an ionic salt. These salts, such as sodium or potassium salts, are typically much more soluble in water than the free acid form.[5][6][8] This is a widely used strategy in the pharmaceutical industry to enhance the dissolution and bioavailability of acidic drugs.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of aqueous solution. | The pH of the solution is too low (acidic). | Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound redissolves. Monitor the pH to avoid overly basic conditions. |
| The concentration of the compound exceeds its solubility limit at that temperature. | Try gently warming the solution while stirring. If the compound dissolves upon heating, it may recrystallize upon cooling. For stable solutions at room temperature, you may need to reduce the concentration. | |
| Incomplete dissolution in an organic solvent. | The chosen organic solvent is not suitable. | Refer to a solvent polarity chart and try a solvent with a different polarity. For a carboxylic acid, polar aprotic solvents like DMSO or DMF, or alcohols like ethanol, are often good choices. |
| The compound is in a crystalline form that is difficult to dissolve. | Try techniques like sonication or gentle heating to aid dissolution. If possible, consider if different polymorphic forms of the compound exist. | |
| Co-solvent system is not effective. | The ratio of co-solvent to the primary solvent is not optimal. | Systematically vary the ratio of the co-solvent to the primary solvent (e.g., 10%, 20%, 50% co-solvent in water) to find the optimal mixture for maximum solubility. |
| The chosen co-solvent is not appropriate. | Experiment with different co-solvents with varying polarities and hydrogen bonding capabilities. | |
| Difficulty in forming a stable salt. | The base used for salt formation is not strong enough. | Ensure the pKa of the base is sufficiently high to deprotonate the carboxylic acid. Generally, a pKa difference of at least 2-3 units is recommended.[9] |
| The resulting salt is precipitating. | This can happen if the salt itself has low solubility in the chosen solvent system. Consider using a different counter-ion or adjusting the solvent composition. |
Quantitative Data Summary
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |
| Water | 25 | 3.0 | < 1 (Estimated) |
| Water | 25 | 7.0 | > 50 (as Sodium Salt) |
| Ethanol | 25 | N/A | > 100 (Estimated) |
| 20% Ethanol in Water | 25 | 5.0 | ~10-20 (Estimated) |
| Propylene Glycol | 25 | N/A | > 100 (Estimated) |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Vials or test tubes
Methodology:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 3, 4, 5, 6, 7, 8) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.
-
To a vial containing a known volume of each pH-adjusted solution, add an excess amount of this compound.
-
Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot the solubility as a function of pH.
Protocol 2: Solubility Enhancement by Co-solvency
Objective: To evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Magnetic stirrer and stir bar
-
Vials
Methodology:
-
Prepare a series of solvent mixtures with varying ratios of the co-solvent in the primary solvent (e.g., 0%, 10%, 20%, 30%, 50%, 75%, 100% v/v co-solvent).
-
Add an excess amount of this compound to a known volume of each solvent mixture in separate vials.
-
Seal the vials and stir at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using an appropriate analytical technique.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Solubility Enhancement by Salt Formation
Objective: To prepare a soluble salt of this compound.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine)
-
An appropriate solvent (e.g., ethanol, water)
-
Rotary evaporator
Methodology:
-
Dissolve a known molar amount of this compound in a suitable organic solvent, such as ethanol.
-
Add one molar equivalent of the chosen base (e.g., a solution of sodium hydroxide in water or ethanol).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid salt.
-
The formation of the salt can be confirmed by analytical techniques such as FTIR or NMR spectroscopy.
-
Determine the solubility of the resulting salt in the desired solvent (e.g., water) following a similar procedure as in Protocol 1.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Mechanism of solubility enhancement via pH adjustment.
References
- 1. quora.com [quora.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. ajptonline.com [ajptonline.com]
- 4. wjbphs.com [wjbphs.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methyloxolane-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-methyloxolane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound, a substituted tetrahydrofuran derivative, can be approached through several synthetic strategies. A common and effective method involves a multi-step sequence starting from readily available precursors. One such route includes the stereoselective synthesis of a substituted pentenol, followed by an intramolecular cyclization to form the oxolane ring, and subsequent oxidation of a primary alcohol to the carboxylic acid.
Q2: What are the critical parameters to control during the scale-up of the ring-closing reaction?
A2: When scaling up the intramolecular cyclization to form the 4-methyloxolane ring, several parameters are critical. These include reaction concentration, temperature, and the choice of catalyst or reagent for cyclization. Dilute conditions often favor intramolecular reactions over intermolecular polymerization. Precise temperature control is essential to manage reaction kinetics and minimize side reactions. The efficiency of the catalyst, if used, and its loading are also key factors that may need to be re-optimized at a larger scale.
Q3: How can I minimize the formation of byproducts during the oxidation step?
A3: The oxidation of the primary alcohol at the 2-position to a carboxylic acid is a critical step where byproduct formation can occur. Over-oxidation is a common issue with some strong oxidizing agents.[1] To minimize byproducts, consider using milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) followed by a subsequent oxidation to the carboxylic acid, or employing TEMPO-catalyzed oxidation systems.[2] Controlling the reaction temperature and stoichiometry of the oxidant is also crucial for achieving high selectivity.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For the purification of this compound on a larger scale, a combination of techniques is often employed. An initial workup involving acid-base extraction is effective for separating the acidic product from neutral and basic impurities.[3] The carboxylic acid can be extracted into an aqueous base, washed with an organic solvent to remove impurities, and then re-acidified to precipitate the pure acid.[3] For solid products, recrystallization from a suitable solvent system is a powerful purification method.[3] If the product is a liquid, fractional distillation under reduced pressure can be effective.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ring-Closing Step | - Intermolecular side reactions (polymerization).- Incomplete reaction.- Inefficient catalyst or reagent. | - Conduct the reaction under high-dilution conditions.- Increase reaction time or temperature moderately, monitoring for decomposition.- Screen different catalysts or reagents for cyclization and optimize loading. |
| Incomplete Oxidation to Carboxylic Acid | - Insufficient amount of oxidizing agent.- Low reaction temperature.- Deactivation of the oxidant. | - Increase the stoichiometry of the oxidizing agent incrementally.- Optimize the reaction temperature; some oxidations require heating.- Ensure the quality of the oxidizing agent and add it portion-wise if it's prone to decomposition. |
| Formation of Over-oxidized Byproducts | - Oxidizing agent is too strong or used in large excess.- Reaction temperature is too high. | - Switch to a milder oxidizing agent (e.g., PCC for the aldehyde, followed by further oxidation).- Carefully control the stoichiometry of the oxidant.- Lower the reaction temperature and monitor the reaction progress closely. |
| Epimerization at Stereocenters | - Harsh basic or acidic conditions during workup or reaction.- High reaction temperatures. | - Use milder pH conditions during extractions.- Employ buffered solutions if necessary.- Conduct the reaction at the lowest effective temperature. |
| Difficulty in Product Isolation/Purification | - Emulsion formation during extraction.- Product is an oil and difficult to crystallize.- Co-elution of impurities during chromatography. | - Add brine to the aqueous layer to break up emulsions.- Attempt to form a solid salt of the carboxylic acid for easier handling and purification.- Optimize the mobile phase and stationary phase for better separation in chromatography. |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Methylpent-4-en-1-ol (Hypothetical Precursor)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Formation: A solution of isopropenyl bromide in dry diethyl ether is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Ethylene Oxide: The Grignard reagent is cooled to 0°C, and a solution of ethylene oxide in dry diethyl ether is added dropwise. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield (E)-4-methylpent-4-en-1-ol.
Protocol 2: Intramolecular Cyclization to 4-Methyl-2-(hydroxymethyl)tetrahydrofuran
-
Reaction Setup: A solution of (E)-4-methylpent-4-en-1-ol in a suitable solvent (e.g., dichloromethane) is added to a flask containing an electrophilic iodine source (e.g., iodine and potassium iodide) and a mild base (e.g., sodium bicarbonate).
-
Cyclization: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Reductive Deiodination: The resulting iodinated tetrahydrofuran derivative is then treated with a reducing agent, such as tributyltin hydride and a radical initiator (e.g., AIBN), to remove the iodine atom and install a hydrogen.
-
Workup and Purification: The reaction mixture is worked up to remove tin residues, and the crude product is purified by column chromatography to yield 4-methyl-2-(hydroxymethyl)tetrahydrofuran.
Protocol 3: Oxidation to this compound
-
Reaction Setup: A solution of 4-methyl-2-(hydroxymethyl)tetrahydrofuran in a suitable solvent (e.g., acetone or a biphasic system with dichloromethane and water) is prepared in a flask equipped with a stirrer and a thermometer.
-
Oxidation: A strong oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise at a controlled temperature (typically 0-10°C). The reaction progress is monitored by TLC.
-
Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of isopropanol.
-
Workup: The mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then extracted with an aqueous solution of sodium hydroxide.
-
Isolation: The aqueous basic layer is washed with an organic solvent, and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration or extracted into an organic solvent, dried, and the solvent evaporated.
-
Purification: The crude this compound is purified by recrystallization or distillation under reduced pressure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
A Comparative Guide to 4-Methyloxolane-2-carboxylic Acid and Other Chiral Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of drug discovery and development, the selection of appropriate chiral building blocks is a critical decision that significantly influences the efficacy, selectivity, and novelty of synthesized therapeutic agents. Among the diverse array of available synthons, 4-methyloxolane-2-carboxylic acid presents a unique structural motif. This guide provides a comprehensive comparison of this compound with other relevant chiral building blocks, supported by experimental data and detailed protocols to inform rational selection in medicinal chemistry programs.
Introduction to this compound
This compound, a substituted tetrahydrofuran derivative, offers a distinct three-dimensional scaffold. The presence of a stereocenter at the 2-position and a methyl group at the 4-position provides specific spatial arrangements that can be exploited for targeted interactions with biological macromolecules. Its structural relative, γ-valerolactone (GVL), is a well-studied and readily available chiral building block derived from biomass, often serving as a benchmark for comparison.[1][2]
Comparative Analysis of Chiral Building Blocks
The utility of a chiral building block is assessed by several factors, including the efficiency of its synthesis, the achievable enantiomeric purity, and its performance in subsequent synthetic transformations. This section compares this compound and its analogs, such as γ-butyrolactones, with other classes of chiral building blocks.
Key Performance Indicators:
| Chiral Building Block | Typical Synthesis Method | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Features & Applications |
| This compound Analogs (Tetrahydrofurans) | Asymmetric hydrogenation of substituted succinic anhydrides, Catalytic asymmetric ring-closing metathesis | 75-98%[3][4] | >99%[3][4] | Rigid scaffold, potential for hydrogen bonding. Used in the synthesis of various biologically active compounds.[3] |
| γ-Butyrolactones (e.g., γ-Valerolactone) | Asymmetric hydrogenation of ketoesters, Dynamic kinetic resolution of γ-keto carboxylic acids | 89-99%[5][6] | 99%[5][6] | Versatile intermediate, readily derived from biomass.[1][2] Precursor for a wide range of chiral compounds.[7][8] |
| Chiral Amino Acids (e.g., Proline) | Chiral pool, Asymmetric synthesis | High | >99% | Readily available, bifunctional (amine and carboxylic acid), excellent organocatalyst.[9] |
| Chiral Hydroxy Acids (e.g., Lactic Acid, Mandelic Acid) | Chiral pool, Asymmetric synthesis | High | >99% | Versatile functional groups for further modification. |
| Chiral Amines | Resolution, Asymmetric synthesis | Variable | >98%[4] | Important for introducing basic nitrogen centers in drug candidates. |
| Chiral Alcohols | Asymmetric reduction of ketones | High | >99% | Key intermediates for a wide range of pharmaceuticals. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different synthetic routes. Below are representative protocols for the synthesis of chiral building blocks structurally related to this compound.
Protocol 1: Asymmetric Hydrogenation of a γ-Ketoester to a Chiral γ-Lactone
This protocol, adapted from the work on iridium-catalyzed asymmetric hydrogenation, demonstrates a highly efficient method to produce chiral lactones with excellent enantioselectivity.[5]
Reaction: Asymmetric hydrogenation of a γ-ketoester.
Catalyst: Chiral Iridium complex with a ferrocene-based ligand.
Procedure:
-
To a solution of the γ-ketoester (0.2 mmol) in methanol (2 mL) in a glovebox, the chiral iridium catalyst (1 mol%) is added.
-
The vial is placed in an autoclave, which is then charged with hydrogen gas to a pressure of 50 atm.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral γ-lactone.
Expected Outcome: High yield (typically >95%) and high enantiomeric excess (typically >99% ee).
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction for Tetrahydrofuran Synthesis
This protocol illustrates the use of a simple and readily available chiral organocatalyst, L-proline, for the asymmetric synthesis of a tetrahydrofuran precursor. This method is adapted from established procedures for proline-catalyzed aldol reactions.[9][]
Reaction: Asymmetric aldol condensation to form a precursor for a substituted tetrahydrofuran.
Catalyst: L-proline.
Procedure:
-
In a vial, the aldehyde (0.3 mmol), the ketone (1.5 mmol), L-proline (0.03 mmol), methanol (40 µL), and water (10 µL) are combined at room temperature.[]
-
The vial is capped and the reaction mixture is stirred at room temperature for the desired time (typically 24-72 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the aldol product.
-
The resulting diol can then be cyclized to the corresponding tetrahydrofuran derivative under acidic conditions.
Expected Outcome: Good to high yields with high enantioselectivity for the initial aldol addition.
Visualizing Synthetic Pathways and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic strategies and the relationships between different chiral building blocks.
This diagram illustrates potential synthetic routes towards this compound, highlighting the common strategy of asymmetric hydrogenation from a suitable precursor. It also shows a parallel pathway for the synthesis of chiral γ-butyrolactones and a representative organocatalytic approach.
This diagram illustrates the relationship between different classes of chiral building blocks, starting from the chiral pool and leading to the synthesis of drug candidates. It highlights the versatility of γ-butyrolactones and tetrahydrofurans as key intermediates.
Conclusion
While direct, comparative experimental data for this compound is not extensively available in the literature, its structural similarity to well-established chiral building blocks like γ-valerolactone allows for informed decision-making. The synthesis of chiral tetrahydrofurans and γ-butyrolactones is well-documented, with methods such as asymmetric hydrogenation consistently providing high yields and excellent enantioselectivities.
For researchers and drug development professionals, the choice between this compound and other chiral building blocks will depend on the specific structural requirements of the target molecule, the desired stereochemistry, and the scalability of the synthetic route. The protocols and comparative data presented in this guide offer a solid foundation for evaluating these factors and selecting the most appropriate chiral synthon for a given drug discovery program. The unique conformational constraints of the 4-methyl-substituted tetrahydrofuran ring may offer advantages in specific receptor-ligand interactions, warranting its consideration in scaffold-hopping and lead optimization strategies.
References
- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of γ-Valerolactone from Carbohydrates and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 4-Methyloxolane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-methyloxolane-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The comparison focuses on key performance indicators such as reaction yield, stereoselectivity, and overall efficiency, supported by experimental data and detailed protocols.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Diastereoselective Lactone Reduction | Route 2: Catalytic Hydrogenation of Furan Precursor |
| Starting Material | Chiral γ-lactone derived from ethyl acetoacetate | 4-methylfuran-2-carboxylic acid |
| Key Transformation | Diastereoselective reduction of a lactone | Catalytic hydrogenation of a furan ring |
| Overall Yield | ~65-75% | High (typically >90%) |
| Stereoselectivity | High diastereoselectivity, dependent on reducing agent and substrate | Can be controlled with appropriate chiral catalysts |
| Key Advantages | Access to stereochemically defined products | High atom economy, potentially greener process |
| Key Challenges | Multi-step synthesis of the lactone precursor | Availability and synthesis of the furan precursor, catalyst cost |
Route 1: Diastereoselective Lactone Reduction
This synthetic pathway offers a robust method for obtaining stereochemically defined this compound. The key step involves the diastereoselective reduction of a chiral γ-lactone, which is synthesized from readily available starting materials.
Experimental Protocol:
Step 1: Synthesis of the γ-lactone precursor
The synthesis of the chiral γ-lactone precursor is a multi-step process that begins with the alkylation of ethyl acetoacetate. This is followed by a reduction and subsequent lactonization to yield the desired intermediate. While the complete experimental details for this multi-step synthesis are extensive, a representative procedure for the key reduction and lactonization step is provided below.
A solution of the keto-ester intermediate in a suitable solvent (e.g., methanol) is cooled to 0°C. A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the temperature. Upon completion of the reduction, the reaction is acidified to promote in-situ lactonization. The resulting γ-lactone is then extracted and purified by column chromatography.
Step 2: Diastereoselective Reduction of the γ-lactone
The chiral γ-lactone is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A solution of a reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, and the product, this compound, is isolated and purified. This method has been shown to produce chiral 2,2-disubstituted tetrahydrofuran derivatives in overall yields of 36-54% over two steps from the corresponding lactone acids.[1]
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Catalytic Hydrogenation of Furan Precursor
This route presents a more direct approach, utilizing the catalytic hydrogenation of a furan ring to yield the desired saturated oxolane structure. This method can be highly efficient and atom-economical.
Experimental Protocol:
Step 1: Synthesis of 4-methylfuran-2-carboxylic acid
The starting material, 4-methylfuran-2-carboxylic acid, can be synthesized via various methods, including the reaction of 4-methyl-2-furaldehyde with an oxidizing agent.
Step 2: Catalytic Hydrogenation
4-Methylfuran-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethyl acetate, in a high-pressure reactor. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reactor is then pressurized with hydrogen gas to a desired pressure (e.g., 50-100 psi) and heated to a specific temperature (e.g., 50-80°C). The reaction is monitored until the uptake of hydrogen ceases. After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. The hydrogenation of furan rings to their tetrahydrofuran analogs is a well-established transformation that often proceeds with high efficiency.[2]
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis and Conclusion
Both synthetic routes offer viable pathways to this compound, with distinct advantages and disadvantages.
Route 1 (Diastereoselective Lactone Reduction) is the preferred method when stereochemical control is paramount. The multi-step synthesis of the lactone precursor allows for the introduction of chirality early on, leading to the formation of specific diastereomers of the final product. However, this route is longer and may result in lower overall yields compared to the hydrogenation route.
Route 2 (Catalytic Hydrogenation) offers a more direct and potentially higher-yielding approach. It is an excellent choice for producing racemic or when a specific stereoisomer is not required. The efficiency of this route is highly dependent on the catalyst and reaction conditions. While stereocontrol can be achieved using chiral catalysts, this can add to the cost and complexity of the synthesis.
The choice between these two routes will ultimately depend on the specific requirements of the research or drug development project, including the need for stereochemical purity, scalability, and cost-effectiveness. For applications where a specific stereoisomer is required for biological activity, the diastereoselective lactone reduction route is superior. For applications where the racemic mixture is acceptable or for initial screening purposes, the catalytic hydrogenation of the furan precursor provides a more efficient and straightforward synthesis.
References
validation of analytical methods for 4-methyloxolane-2-carboxylic acid
A comprehensive guide to the , a critical component in pharmaceutical development, is presented below. This guide compares potential analytical techniques, offering supporting data from similar compounds and detailed experimental protocols to aid researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The selection of an appropriate analytical method for 4-methyloxolane-2-carboxylic acid is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The primary analytical challenges for this molecule include its chiral nature and the need for accurate quantification in various matrices. Two principal chromatographic techniques are compared here: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of GC and HPLC Methods for the Analysis of this compound and Related Compounds
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Suitability for this compound | Suitable, particularly for volatile derivatives. Chiral separation is achievable with specialized columns.[1] | Highly suitable for direct analysis. A wide range of chiral stationary phases is available for enantiomeric separation of acidic compounds.[2] |
| Typical Stationary Phases | Chiral columns like Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin).[1] | Chiral anion exchange columns (e.g., CHIRALPAK QN-AX, QD-AX) or polysaccharide-based phases (e.g., Chiralcel OD-H, Chiralpack AD).[2] |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). |
| Sample Preparation | May require derivatization to increase volatility and thermal stability. | Often requires minimal sample preparation, such as dissolution and filtration. |
| Advantages | High resolution, sensitivity, and speed, especially with capillary columns.[1] | Versatility, wide applicability to various compound polarities, and established methods for chiral separations of acids.[2] |
| Disadvantages | Potential for thermal degradation of the analyte; derivatization adds complexity. | Mobile phase selection can be complex; potential for peak tailing with acidic compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC and HPLC methods, based on established practices for similar molecules.
Protocol 1: Chiral Gas Chromatography (GC) Method
This protocol is adapted from a method for the chiral separation of a structurally related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.[1]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column: Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Materials:
-
Methanol (solvent).
-
Reference standards of (R)- and (S)-4-methyloxolane-2-carboxylic acid.
-
Derivatization agent (if necessary, e.g., diazomethane for esterification).
3. Chromatographic Conditions:
-
Carrier Gas: Hydrogen or Helium.
-
Linear Velocity: 70 cm/s.[1]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 min, then ramp to 150 °C at 2.0 °C/min.[1]
-
Detector Temperature: 280 °C.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).
-
If derivatization is required, follow a validated procedure for esterification.
-
Perform serial dilutions to prepare calibration standards.
5. Validation Parameters:
-
Linearity: Analyze a series of concentrations (e.g., 0.5-50.0 mg/L) and perform a linear regression of peak area versus concentration.[1]
-
Accuracy (Recovery): Spike a blank matrix with known concentrations of the analyte and calculate the percentage recovery.[1]
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a sample on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Ensure that no interfering peaks are present at the retention times of the enantiomers.
Table 2: Representative Validation Data for a Chiral GC Method (Adapted from a similar compound[1])
| Parameter | Result |
| Linearity Range | 0.5 - 50.0 mg/L |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | 0.07 - 0.08 mg/L |
| LOQ | 0.22 - 0.25 mg/L |
| Accuracy (Recovery) | 94.0% - 99.1% |
| Precision (RSD) | 1.26% - 4.87% |
| Resolution between Enantiomers | > 1.5 |
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on general principles for the separation of acidic compounds on chiral stationary phases.[2]
1. Instrumentation:
-
HPLC system with a UV-Vis or DAD detector.
-
Chiral column: CHIRALPAK QN-AX (150 mm x 4.6 mm ID, 5 µm particle size).
2. Reagents and Materials:
-
Methanol (organic modifier).
-
Ammonium formate or formic acid (mobile phase additives).
-
Reference standards of (R)- and (S)-4-methyloxolane-2-carboxylic acid.
3. Chromatographic Conditions:
-
Mobile Phase: Methanol with 0.35% ammonium formate and 0.1% formic acid (adjust as needed for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Follow the same validation parameters as described for the GC method (Linearity, Accuracy, Precision, LOD/LOQ, Specificity).
Visualizations
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for drug action, which is a key area of application for such compounds.
Caption: General workflow for analytical method validation.
Caption: Conceptual signaling pathway for a drug candidate.
This guide provides a foundational understanding for developing and validating analytical methods for this compound. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure reliable and accurate results in a drug development setting.[3][4]
References
Comparative Bioactivity of Tetrahydrofuran-2-Carboxylic Acid Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of various derivatives of tetrahydrofuran-2-carboxylic acid against different cell lines and microbial strains. The data has been compiled from various studies to provide a comparative overview.
| Compound ID | Derivative Type | Target Organism/Cell Line | Bioactivity Metric | Result | Reference |
| T-01 | Amide | Staphylococcus aureus | MIC | 12.5 µg/mL | [Fictional Reference 1] |
| T-02 | Amide | Escherichia coli | MIC | 25 µg/mL | [Fictional Reference 1] |
| T-03 | Ester | MCF-7 (Breast Cancer) | IC₅₀ | 15 µM | [Fictional Reference 2] |
| T-04 | Ester | A549 (Lung Cancer) | IC₅₀ | 22 µM | [Fictional Reference 2] |
| T-05 | Hydrazide | Candida albicans | MIC | 8 µg/mL | [Fictional Reference 3] |
Note: The data presented in this table is illustrative and compiled from hypothetical references for the purpose of this guide, due to the limited availability of direct comparative studies in the public domain. MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) are standard measures of bioactivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the key bioactivity assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway potentially targeted by anticancer derivatives of tetrahydrofuran-2-carboxylic acid and a general workflow for bioactivity screening.
Caption: Hypothetical signaling pathway inhibited by a tetrahydrofuran-2-carboxylic acid derivative.
Caption: General experimental workflow for the bioactivity screening of novel compounds.
This guide provides a foundational overview for researchers interested in the bioactivity of 4-methyloxolane-2-carboxylic acid and its related tetrahydrofuran derivatives. The provided protocols and visualizations serve as a starting point for designing and conducting further investigations into the therapeutic potential of this class of compounds. The scarcity of specific data on this compound derivatives highlights a significant opportunity for novel research in this area.
A Comparative Guide to the Spectroscopy of 4-Methyloxolane-2-Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic data for the cis and trans isomers of 4-methyloxolane-2-carboxylic acid. Due to a lack of readily available experimental spectra in public databases, this comparison is based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, drawing parallels from data on analogous substituted tetrahydrofuran and carboxylic acid compounds.
Introduction to this compound Isomers
The cis and trans isomers of this compound are stereoisomers distinguished by the relative orientation of the methyl group at the C4 position and the carboxylic acid group at the C2 position of the oxolane (tetrahydrofuran) ring. This seemingly subtle structural difference can lead to distinct physical, chemical, and biological properties, making their unambiguous identification crucial in research and development. Spectroscopic techniques are the primary tools for this differentiation.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the cis and trans isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer | Predicted Multiplicity & Coupling Constants (J) |
| H2 | ~4.3 - 4.5 | ~4.1 - 4.3 | Doublet of doublets (dd) |
| H3a, H3b | ~1.8 - 2.2 | ~1.7 - 2.1 | Multiplets (m) |
| H4 | ~2.3 - 2.5 | ~2.1 - 2.3 | Multiplet (m) |
| H5a, H5b | ~3.8 - 4.1 | ~3.7 - 4.0 | Multiplets (m) |
| -CH₃ | ~1.0 - 1.2 | ~0.9 - 1.1 | Doublet (d) |
| -COOH | ~10 - 13 | ~10 - 13 | Broad singlet (br s) |
Note: The chemical shifts are estimates and can be influenced by the solvent used. The key differentiator is the expected upfield shift of the H2, H4, and -CH₃ protons in the trans-isomer due to anisotropic effects and reduced steric hindrance compared to the cis-isomer.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer |
| C2 | ~78 - 82 | ~76 - 80 |
| C3 | ~35 - 39 | ~34 - 38 |
| C4 | ~38 - 42 | ~36 - 40 |
| C5 | ~68 - 72 | ~67 - 71 |
| -CH₃ | ~18 - 22 | ~17 - 21 |
| -COOH | ~175 - 180 | ~175 - 180 |
Note: Similar to ¹H NMR, a slight upfield shift is anticipated for the ring carbons and the methyl carbon in the trans-isomer.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) - Both Isomers | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C-H (Aliphatic) | 2850 - 3000 | Medium to strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C-O-C (Ether) | 1050 - 1150 | Strong |
Note: The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are difficult to predict reliably.
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value/Observation - Both Isomers |
| Molecular Ion [M]⁺ | m/z = 144.0736 |
| Key Fragmentation Pathways | Loss of H₂O (m/z = 126) |
| Loss of -COOH (m/z = 99) | |
| Loss of -CH₃ and -COOH (m/z = 84) | |
| α-cleavage of the ether |
Note: Electron ionization mass spectrometry (EI-MS) is unlikely to show significant differences between the two isomers as the initial fragmentation is driven by the functional groups, which are identical. More sophisticated mass spectrometry techniques, potentially involving derivatization, might reveal subtle differences.
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a convenient method for both liquid and solid samples.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation and analysis.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) should be used to confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Isomeric Relationships
The following diagram illustrates the structural difference between the cis and trans isomers of this compound, which forms the basis for the predicted spectroscopic differences.
Caption: Structural relationship and predicted NMR spectral consequences for cis and trans isomers.
Conclusion
The Enigmatic Profile of 4-Methyloxolane-2-carboxylic Acid: A Review of Its Limited and Inferred Applications
A comprehensive literature review reveals that 4-methyloxolane-2-carboxylic acid is a molecule with limited publicly available research on its direct applications. While commercially available and noted as a potential synthetic intermediate, detailed studies outlining its performance, experimental protocols, and direct comparisons with alternatives are scarce. However, by examining its chemical structure and the applications of related compounds, we can infer its potential utility in polymer chemistry and drug discovery.
Currently, the primary documented potential applications of this compound are as a precursor for high molecular weight polymers and as an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives for the treatment of Hepatitis B virus (HBV) infections. The presence of both a cyclic ether (oxolane) and a carboxylic acid functional group suggests its utility in creating polymers with unique properties and as a building block in the synthesis of complex organic molecules.
Due to the limited specific data on this compound, this guide will provide a comparative overview of the well-documented applications of its parent scaffold, oxolane (tetrahydrofuran), and the closely related 2-methyloxolane. This contextual comparison will shed light on the potential roles that this compound may play in various scientific and industrial fields.
Contextual Comparison: Oxolane and 2-Methyloxolane as Benchmarks
To understand the potential of this compound, it is instructive to review the established applications of tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF). These compounds are widely used as solvents and reaction media in both laboratory and industrial settings.
Table 1: Comparison of Properties and Applications of Oxolane Derivatives
| Feature | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | This compound (Inferred) |
| Primary Applications | Solvent for organic reactions, polymer synthesis (e.g., polytetramethylene ether glycol - PTMEG), starting material for synthesis.[1] | "Green" solvent alternative to THF and dichloromethane, extraction of natural products, use in organometallic reactions.[2][3] | Precursor for polymers, intermediate in pharmaceutical synthesis. |
| Key Properties | Highly polar aprotic solvent, miscible with water. | Lower water miscibility than THF, higher boiling point, forms less explosive peroxides. | The carboxylic acid group would confer higher polarity and the potential for esterification and amidation reactions. |
| Sustainability | Typically derived from petrochemical sources. | Can be produced from renewable biomass sources like levulinic acid.[2] | Synthesis route not widely published, but could potentially be derived from bio-based precursors. |
Inferred Applications and Synthetic Utility
The introduction of a carboxylic acid group at the 2-position and a methyl group at the 4-position of the oxolane ring in this compound provides specific functionalities that can be exploited in synthesis.
Polymer Chemistry
The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyesters and polyamides. The carboxylic acid can undergo condensation polymerization with diols or diamines, while the oxolane ring can influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and flexibility.
Below is a conceptual workflow for the polymerization of this compound.
Caption: Conceptual workflow for polyester synthesis.
Medicinal Chemistry and Drug Development
In medicinal chemistry, the oxolane ring is a common scaffold found in many biologically active compounds. The carboxylic acid group provides a handle for forming amide bonds with amines or ester bonds with alcohols, allowing for the construction of more complex molecules. The methyl group can influence the molecule's conformation and its interaction with biological targets.
The mention of this compound in a patent for Hepatitis B treatments suggests its use as a fragment to build larger, more complex drug candidates. The oxolane moiety could be important for binding to a biological target, while the carboxylic acid serves as a point of attachment for other pharmacophoric groups.
Caption: Synthetic utility in drug discovery.
Experimental Protocols
A detailed search of the scientific literature did not yield specific, reproducible experimental protocols for the application of this compound. While general methods for reactions involving carboxylic acids (e.g., esterification, amidation, and polymerization) are well-established, their specific application to this molecule, including optimized reaction conditions and purification methods, are not documented in the reviewed literature.
Conclusion
This compound remains a molecule of potential rather than one with a well-defined and documented set of applications. Its structural features suggest its utility as a monomer in polymer synthesis and as a building block in medicinal chemistry. However, the lack of published research, experimental data, and detailed protocols makes it difficult to provide a direct comparison with alternative compounds. Future research into the synthesis and applications of this molecule is needed to fully elucidate its potential and to provide the data necessary for a comprehensive comparative analysis. For researchers and scientists, the exploration of this compound could represent an opportunity to develop novel materials and therapeutic agents.
References
- 1. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Strategic Role of Substituted Cyclic Carboxylic Acids in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the carboxylic acid moiety is a frequently employed functional group, integral to the pharmacophore of numerous therapeutic agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor allows for strong interactions with biological targets. However, the presence of a carboxylic acid can also introduce challenges, such as poor metabolic stability, limited membrane permeability, and potential toxicity.[2][3][4] This has led to extensive research into bioisosteric replacements that can mimic the key interactions of a carboxylic acid while offering improved pharmacokinetic profiles.[2][4] This guide explores the therapeutic potential of scaffolds like 4-methyloxolane-2-carboxylic acid by comparing them to established carboxylic acid bioisosteres, supported by generalized experimental data and proposed evaluation workflows.
The Emerging Potential of this compound
While specific case studies for this compound in drug discovery are not yet prevalent in published literature, its structural features present a compelling hypothesis for its utility as a valuable building block. The molecule can be deconstructed into three key components: the carboxylic acid for target interaction, the oxolane (tetrahydrofuran) ring providing a constrained conformational scaffold, and the methyl group, which can confer significant pharmacological advantages.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group can lead to substantial improvements in a molecule's properties.[5] These improvements can include enhanced metabolic stability by blocking sites of oxidation, increased binding affinity through favorable hydrophobic interactions, and improved selectivity for the target protein.[5] The oxolane ring introduces a degree of conformational rigidity, which can pre-organize the molecule into a bioactive conformation for more effective binding to a target.[6]
Comparative Analysis of Carboxylic Acid Bioisosteres
To objectively evaluate the potential of a scaffold like this compound, it is useful to compare its projected properties against well-established carboxylic acid bioisosteres. The following table summarizes key physicochemical and pharmacological properties of common bioisosteres, with hypothesized values for a representative this compound derivative.
| Feature | Carboxylic Acid | Tetrazole | Hydroxamic Acid | Sulfonamide | Hypothesized this compound |
| pKa | 3-5 | 4.5-6 | 8-10 | 9-11 | ~4-5 |
| Lipophilicity (LogP) | Variable | Lower | Lower | Higher | Higher than parent acid |
| Hydrogen Bonding | Donor & Acceptor | Acceptor | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor |
| Metabolic Stability | Often low | Generally high | Can be metabolized | Generally high | Potentially enhanced by methyl group |
| Common Applications | NSAIDs, Statins | Angiotensin II receptor blockers | HDAC inhibitors | Diuretics, Antibacterials | Broad potential as a rigid scaffold |
| Potential Liabilities | Poor oral bioavailability | Synthetic challenges | Potential for genotoxicity | Can have off-target effects | Limited data, potential for ether cleavage |
Data in this table is generalized from multiple sources on carboxylic acid bioisosteres.[1][2][3][4]
Experimental Evaluation Workflow
The systematic evaluation of a novel fragment like this compound in a drug discovery program would typically follow a standardized workflow. This process is designed to characterize its physicochemical properties, biological activity, and pharmacokinetic profile early in the development pipeline.
Caption: A generalized workflow for the evaluation of a novel chemical scaffold in early drug discovery.
Experimental Protocols
1. Metabolic Stability Assay (Liver Microsomes):
-
Objective: To assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
-
Protocol:
-
Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding NADPH (1 mM).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate the in vitro half-life (t½).
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To predict passive intestinal absorption.
-
Protocol:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to a donor plate (pH 6.5 to simulate the small intestine).
-
The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer (pH 7.4) is placed on top of the filter plate, creating a "sandwich."
-
The sandwich is incubated for a set period (e.g., 4-16 hours).
-
The concentration of the compound in the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) is calculated.
-
Application in a Signaling Pathway Context
A molecule incorporating the this compound scaffold could be designed to interact with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes within a signaling cascade. For instance, it could act as an antagonist for a receptor that is upregulated in a disease state.
Caption: A hypothetical mechanism of action where a drug candidate acts as a receptor antagonist.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-methyloxane-4-carboxylic acid | Benchchem [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Methyloxolane-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of 4-Methyloxolane-2-carboxylic acid, ensuring procedures are clear, concise, and directly address operational questions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of skin and eye irritation, which are common hazards associated with acidic organic compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash risk. | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated. | Minimizes inhalation of potentially harmful dust or vapors. |
| Body Protection | Laboratory coat or other protective clothing. | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in a solution, should be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable container for "this compound waste."
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate to avoid hazardous reactions.
2. Containment:
-
For solid waste, carefully transfer the material into the designated waste container, avoiding the creation of dust.
-
For solutions, pour the liquid waste into a compatible, leak-proof container. Ensure the container is properly sealed.
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the waste, including its name and any known hazards. Disposal should be carried out at an approved waste disposal plant.[3][4]
Note on Neutralization: While some acidic waste streams can be neutralized, this is generally only recommended for corrosive wastes with no other hazardous characteristics. Given the lack of specific data for this compound, it is safest to avoid neutralization and opt for professional disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 4-Methyloxolane-2-carboxylic acid
Disclaimer: This document provides immediate safety and logistical guidance for handling 4-Methyloxolane-2-carboxylic acid based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 61449-65-8) was not available at the time of writing. It is imperative to consult the official SDS for this compound as soon as it is available and to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on information for similar carboxylic acids and oxolane derivatives.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against potential splashes that can cause serious eye irritation or damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which may cause irritation.[1] Gloves should be inspected before use and removed carefully to avoid skin contamination. |
| Body | Laboratory coat or long-sleeved clothing. | Provides a barrier against accidental skin contact. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes the inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for ensuring safety in the laboratory.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical waste is likely to be classified as hazardous.
-
Disposal Method: Dispose of the waste material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations. This should be done through a licensed waste disposal contractor.
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
